molecular formula C7H7BBrFO2 B2533822 4-Bromo-5-fluoro-2-methylphenylboronic acid CAS No. 1646842-34-3

4-Bromo-5-fluoro-2-methylphenylboronic acid

Cat. No.: B2533822
CAS No.: 1646842-34-3
M. Wt: 232.84
InChI Key: OZAGLHAPIPPEJJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylphenylboronic acid is a versatile aromatic boronic acid ester serving as a high-value building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura reaction, where it acts as a key partner to construct biaryl and heterobiaryl structures. The presence of both a reactive boronic acid group and a bromine substituent on the same aromatic ring makes it a unique substrate for sequential and selective functionalization, enabling the synthesis of complex molecular architectures for pharmaceutical and materials science research. This compound is characterized by its high purity of 97% and requires storage at 2-8°C to maintain stability . As a handling precaution, it is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromo-5-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGLHAPIPPEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1646842-34-3 Formula: C₇H₇BBrFO₂ Molecular Weight: 232.84 g/mol

Executive Summary

4-Bromo-5-fluoro-2-methylphenylboronic acid (CAS 1646842-34-3) is a high-value bifunctional organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its structural uniqueness lies in the orthogonal reactivity provided by the boronic acid moiety (nucleophile) and the bromine atom (electrophile), positioned around a core benzene ring modified by fluorine and methyl groups.

This configuration allows medicinal chemists to execute sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig), making it a critical "linker" unit in the development of kinase inhibitors and protein degraders (PROTACs). The 2-methyl group introduces steric constraints that can lock bioactive conformations (atropisomerism), while the 5-fluoro substituent modulates metabolic stability and lipophilicity.

Chemical Identity & Structural Analysis
PropertySpecification
IUPAC Name (4-Bromo-5-fluoro-2-methylphenyl)boronic acid
CAS Number 1646842-34-3
SMILES Cc1cc(F)c(Br)cc1B(O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, THF; sparingly soluble in water
Melting Point >190°C (decomposition typical for boronic acids)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Structural Significance:

  • C1-Boronic Acid: The primary handle for Suzuki coupling.

  • C2-Methyl: Provides steric bulk. This creates a "twisted" biaryl axis upon coupling, often crucial for selectivity in enzyme active sites.

  • C4-Bromine: A secondary electrophilic handle. It remains intact during the initial mild Suzuki coupling of the boronic acid, allowing for late-stage diversification.

  • C5-Fluorine: Increases metabolic resistance (blocks P450 oxidation at the ring) and acidifies the C4-Br bond, facilitating subsequent oxidative addition.

Synthesis & Manufacturing Logic

The synthesis of CAS 1646842-34-3 requires precise regiocontrol to distinguish between the two halogen positions (Br vs. I) or to direct borylation to the correct position on a pre-functionalized arene.

Preferred Route: Selective Metallation of Aryl Iodides

The most robust industrial route utilizes the difference in bond dissociation energies between C-I and C-Br bonds.

  • Precursor: 1-Bromo-4-iodo-5-fluoro-2-methylbenzene.

  • Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi at -78°C.

  • Mechanism: Lithium-Halogen Exchange occurs exclusively at the C-I bond due to the weaker bond strength relative to C-Br.

  • Trapping: The resulting aryl-lithium species is trapped with Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic hydrolysis yields the boronic acid.

Synthesis Precursor 1-Bromo-4-iodo- 5-fluoro-2-methylbenzene Intermediate Aryl-Lithium Intermediate Precursor->Intermediate n-BuLi, -78°C (Selective I-Li Exchange) Borate Boronate Ester Intermediate->Borate B(OiPr)3 (Electrophilic Trapping) Product 4-Bromo-5-fluoro- 2-methylphenylboronic acid Borate->Product H3O+ (Hydrolysis)

Figure 1: Regioselective synthesis pathway exploiting the differential reactivity of Aryl-I vs. Aryl-Br bonds.

Reactivity Profile & Applications
4.1. Chemoselective Suzuki-Miyaura Coupling

The core utility of this compound is its ability to serve as a nucleophile (via Boron) while retaining the electrophile (Bromine) for a second step.

  • Challenge: The 2-methyl group creates steric hindrance around the boron atom. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) may result in sluggish reaction rates or protodeboronation.

  • Solution: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands facilitate the transmetalation step, which is often rate-limiting for sterically hindered boronic acids.

4.2. Self-Validating Protocol: The "Linker" Strategy

To ensure the Bromine does not react during the first coupling (polymerization risk), the reaction partner must be an Aryl Iodide or an Activated Aryl Bromide (electron-deficient).

  • Step 1 (Boron Coupling): React CAS 1646842-34-3 with an Aryl Iodide.

    • Catalyst: Pd(OAc)₂ + SPhos.

    • Base: K₃PO₄ (anhydrous preferred to minimize protodeboronation).

    • Outcome: The B(OH)₂ reacts with the Aryl-I. The internal Aryl-Br remains intact because Ar-I undergoes oxidative addition much faster than the internal Ar-Br.

  • Step 2 (Bromine Coupling): The resulting biaryl now has a "live" bromine handle.

    • Reaction: Buchwald-Hartwig amination (to add an amine) or a second Suzuki coupling (to add another aryl group).

Reactivity Start CAS 1646842-34-3 (Bifunctional Core) Step1 Step 1: Suzuki Coupling (Pd-SPhos, 60°C) Start->Step1 Partner1 Partner A: Aryl-Iodide (High Reactivity) Partner1->Step1 Intermediate Intermediate Scaffold (Br handle intact) Step1->Intermediate Chemoselective Step2 Step 2: Functionalization of Br (Buchwald or Suzuki) Intermediate->Step2 Partner2 Partner B: Amine or Boronate Partner2->Step2 Final Final Drug Candidate Step2->Final

Figure 2: Sequential functionalization workflow. Note the orthogonality: Boron reacts first, preserving Bromine for the second stage.

Detailed Experimental Protocol

Objective: Selective coupling of this compound with a heteroaryl chloride/iodide.

Reagents:

  • Boronic Acid (1.2 equiv)

  • Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) - Critical for overcoming the 2-Me steric hindrance.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if substrate is sensitive).

Procedure:

  • Inerting: Charge a reaction vial with the Heteroaryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Solvation: Add degassed solvent via syringe.[2]

  • Activation: Heat the mixture to 80°C .

    • Note: Do not exceed 100°C initially. The 2-methyl group accelerates protodeboronation (loss of B(OH)₂) at high temperatures. 80°C is the sweet spot between reaction rate and stability.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the halide.[3]

    • Quality Check: If you observe the mass of "De-boronated" byproduct (Ar-H), lower the temperature and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography. The product will contain the Ar-Br moiety, making it distinct by mass spectrometry (characteristic 1:1 isotopic pattern for Br).

Handling & Stability Guide
  • Protodeboronation Risk: High.

    • Mechanism:[4] The 2-methyl group exerts steric strain, and the 5-fluorine withdraws electrons. In the presence of water and heat, the C-B bond can hydrolyze to C-H.

    • Mitigation: Store the solid at 4°C. In reactions, use anhydrous bases (like K₃PO₄ or Cs₂CO₃) in organic solvents (Dioxane) if the substrate allows, rather than aqueous carbonate systems.

  • Safety:

    • Compound is an irritant (Skin/Eye/Respiratory).[4]

    • Handle in a fume hood.[5]

    • SDS Hazard Codes: H315, H319, H335.[4]

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link (Establishes SPhos/XPhos utility for sterically hindered 2-substituted boronic acids).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Mechanistic insights on protodeboronation).

  • Accel Scientific. (2024). Product Specification: this compound. Link (Verification of CAS and Structure).

  • Chem-Impex International. (2024). Applications of Fluoro-Methylphenylboronic Acids in Drug Discovery. Link

Sources

4-Bromo-5-fluoro-2-methylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

4-Bromo-5-fluoro-2-methylphenylboronic acid is a highly specialized organoboron building block used primarily in the pharmaceutical industry for the construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.

Its structural uniqueness lies in its tetrasubstituted benzene core , featuring orthogonal reactive handles (Boronic acid and Bromide) and electronic modulators (Fluorine and Methyl). This specific substitution pattern presents unique challenges in synthetic handling, particularly regarding steric hindrance at the 2-position and chemoselectivity issues due to the presence of a carbon-bromine bond on the boronate ring itself.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
CAS Number 1646842-34-3
IUPAC Name (4-Bromo-5-fluoro-2-methylphenyl)boronic acid
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents
pKa (Calculated) ~8.0–8.5 (Boronic acid moiety)
SMILES Cc1cc(F)c(Br)cc1B(O)O

Structural Analysis & Synthetic Implications[2]

The reactivity of this molecule is dictated by three critical structural features. Understanding these is prerequisite to successful experimental design.

A. The Ortho-Methyl Effect (Steric Hindrance)

The methyl group at the C2 position is ortho to the boronic acid moiety at C1.

  • Consequence: This creates significant steric bulk around the boron center.

  • Kinetic Impact: The transmetallation step in the Suzuki catalytic cycle is retarded compared to unhindered phenylboronic acids.

  • Protocol Adjustment: Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in low yields. The use of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) is required to facilitate oxidative addition and transmetallation.

B. The 4-Bromo "Trojan Horse" (Chemoselectivity)

This molecule contains both a nucleophile (Boronic acid) and a potential electrophile (Bromide).

  • Risk: Self-polymerization or homocoupling. If the Palladium catalyst performs oxidative addition into the C-Br bond of this molecule before reacting with the intended coupling partner, the boronic acid will couple with itself.

  • Mitigation Strategy: The intended electrophilic coupling partner (Ar-X) must be more reactive than the Ar-Br moiety on the boronic acid.

    • Recommended Partners: Aryl Iodides (Ar-I) or Aryl Triflates (Ar-OTf).

    • Avoid: Aryl Chlorides (unless using specialized catalysts that differentiate significantly).

C. The 5-Fluoro Substituent[9]
  • Role: Bioisostere. The fluorine atom modulates the lipophilicity (LogP) and metabolic stability of the final drug candidate, often blocking P450 oxidation at the C5 position.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple this compound (Nucleophile) with an Aryl Iodide (Electrophile) while preserving the C-Br bond for downstream derivatization.

Reagents & Materials[4][5][10][11][12]
  • Boronic Acid: this compound (1.2 equiv)

  • Electrophile: Generic Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology
  • Degassing (Critical): The active Pd(0) species is oxygen-sensitive. Sparge all solvents with Argon or Nitrogen for at least 30 minutes prior to use.

  • Catalyst Pre-complexation: In a glovebox or under inert stream, mix Pd(OAc)₂ and SPhos in the reaction solvent. Stir for 10 minutes to generate the active catalytic species (L-Pd-L).

  • Reaction Assembly:

    • Add the Aryl Iodide and this compound to the reaction vessel.

    • Add the solid K₃PO₄.

    • Transfer the pre-formed catalyst solution via syringe.

  • Thermal Activation: Heat the mixture to 80–100°C .

    • Note: Do not exceed 110°C to minimize protodeboronation (loss of the boronic acid group).

  • Monitoring: Monitor via LC-MS. Look for the consumption of the Aryl Iodide.

    • Success Marker: Appearance of the biaryl product peak (M+).

    • Failure Marker: Appearance of homocoupled boronic acid (dimer) indicates the catalyst is attacking the C-Br bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Synthetic Logic Visualization

The following diagram illustrates the chemoselective pathway required to utilize this compound successfully.

SuzukiCoupling Start Start: 4-Bromo-5-fluoro- 2-methylphenylboronic Acid Cycle_TM Transmetallation (Sterically Hindered) Start->Cycle_TM Nucleophile SideProduct Side Product: Homocoupling/Polymer Start->SideProduct If Catalyst attacks C-Br bond (Avoid) Partner Coupling Partner: Aryl Iodide (Ar-I) Cycle_OA Oxidative Addition (Preferential to Ar-I) Partner->Cycle_OA Electrophile Catalyst Catalyst System: Pd(OAc)2 + SPhos Catalyst->Cycle_OA Activates Cycle_OA->Cycle_TM Ar-Pd-I Species Cycle_RE Reductive Elimination Cycle_TM->Cycle_RE Biaryl-Pd Complex Product Target Biaryl Product (Br handle intact) Cycle_RE->Product C-C Bond Formed

Figure 1: Chemoselective workflow ensuring the survival of the C-Br handle during Suzuki coupling.

Handling, Stability, and Storage[11]

Protodeboronation

Ortho-substituted boronic acids are susceptible to protodeboronation (hydrolysis of the C-B bond) under basic, aqueous conditions at high temperatures.

  • Mechanism: The base attacks the boron, forming a boronate "ate" complex. If the ortho-substituent (Methyl) exerts too much strain, or if the ring is electron-rich, the C-B bond can cleave, replacing the B(OH)₂ with a Hydrogen.

  • Prevention:

    • Minimize water content (use anhydrous solvents if yield is low).

    • Reduce reaction time.

    • Store the raw material at 2–8°C under inert atmosphere.

Analytical Verification (QC)
  • 1H NMR (DMSO-d6): Look for the methyl singlet around δ 2.3–2.5 ppm. The aromatic protons will appear as two singlets (or doublets with small coupling constants) due to the para-substitution pattern of the protons (positions 3 and 6).

  • Mass Spec: Boronic acids often do not fly well in ESI. They may appear as the boroxine trimer or the ester if MeOH is used as the carrier solvent.

References

  • Compound Registry: this compound.[1][2][3][4][5][6] CAS Common Chemistry. CAS Registry Number: 1646842-34-3.[2][5][6]

  • Synthetic Methodology: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl boronic acids. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Ligand Selection: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • Stability Data: Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

4-Bromo-5-fluoro-2-methylphenylboronic Acid: Structural Informatics, Reactivity, and Applications in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, polyfunctionalized building blocks are critical for the rapid assembly of complex molecular architectures. 4-Bromo-5-fluoro-2-methylphenylboronic acid represents a highly versatile, orthogonally reactive intermediate. By combining a nucleophilic boronic acid moiety with an electrophilic aryl bromide, and tuning the electronic and steric environment via fluorine and methyl substituents, this compound serves as an ideal linchpin for iterative cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its structural informatics, mechanistic behavior in palladium-catalyzed networks, and field-proven experimental protocols.

Chemical Identity & Structural Informatics

Accurate structural representation is the foundation of chemical informatics and computational drug design. The molecular identifiers for this compound provide a machine-readable map of its 3D topology.

Quantitative Data Summary
PropertyValue
Compound Name This compound
CAS Number 1646842-34-3[1]
Molecular Formula C₇H₇BBrFO₂[1]
Molecular Weight 232.84 g/mol [1]
SMILES String Cc1cc(Br)c(F)cc1B(O)O[1]
InChIKey OZAGLHAPIPPEJJ-UHFFFAOYSA-N[2]
SMILES String Deconstruction

The Simplified Molecular-Input Line-Entry System (SMILES) string Cc1cc(Br)c(F)cc1B(O)O mathematically defines the connectivity of the molecule[1]:

  • C: The ortho-methyl group, providing steric bulk.

  • c1...c1: The sp² hybridized aromatic benzene ring.

  • (Br) and (F): The bromine and fluorine atoms located at the para and meta positions relative to the methyl group, respectively.

  • B(O)O: The boronic acid functional group attached to the ipso-carbon, acting as the primary reactive handle for transmetalation.

InChIKey Architecture

The InChIKey is a fixed-length (27-character) hashed representation of the International Chemical Identifier, ensuring collision-free database indexing. For this compound, the InChIKey is OZAGLHAPIPPEJJ-UHFFFAOYSA-N[2]:

  • OZAGLHAPIPPEJJ: The 14-character major block, representing the core molecular skeleton and connectivity.

  • UHFFFAOYSA: The 10-character minor block, detailing stereochemistry and isotopic substitution (standard in this case).

  • N: The terminal character indicating a neutral protonation state.

Physicochemical Properties & Orthogonal Reactivity

The true value of this compound lies in its orthogonal reactivity . A senior synthetic chemist leverages this molecule not just as a reagent, but as a programmable node in a synthetic sequence:

  • The Boronic Acid (-B(OH)₂): Acts as the nucleophilic partner in Suzuki-Miyaura cross-couplings. It is highly stable to ambient conditions but readily activated by aqueous base.

  • The Aryl Bromide (-Br): Remains inert during standard, mild Suzuki-Miyaura conditions (if an aryl iodide is used as the coupling partner), allowing it to serve as an electrophile in a subsequent Buchwald-Hartwig amination or a second Suzuki coupling.

  • The Fluorine Atom (-F): The high electronegativity of fluorine lowers the pKa of the adjacent boronic acid, increasing its Lewis acidity. This facilitates the formation of the reactive boronate species under milder basic conditions, accelerating transmetalation.

  • The Methyl Group (-CH₃): Positioned ortho to the boronic acid, it provides steric shielding. In drug design, this steric bulk is intentionally used to restrict rotation around the newly formed biaryl bond, potentially isolating specific, active atropisomers.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance[3]. The successful deployment of this compound relies on a deep understanding of the catalytic cycle's causality.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of an external electrophile (e.g., an aryl iodide).

  • Base-Mediated Activation: The neutral boronic acid is a poor nucleophile. The addition of a base (e.g., K₂CO₃) coordinates to the empty p-orbital of the boron atom, converting it into a negatively charged, tetrahedral boronate complex. This causal shift increases the electron density on the ipso-carbon, priming it for transfer.

  • Transmetalation & Reductive Elimination: The activated organic group transfers to the Pd(II) center, followed by reductive elimination to forge the biaryl bond and regenerate the Pd(0) catalyst[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X Cleavage Pd0->OxAdd + Ar'-I TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Release Boronic 4-Bromo-5-fluoro-2-methyl phenylboronic acid Boronic->TransMet Base Activation

Suzuki-Miyaura catalytic cycle detailing the activation of the boronic acid.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To ensure a self-validating and reproducible system, the following protocol details the coupling of this compound with a generic aryl iodide.

Step-by-Step Methodology
  • Reagent Preparation & Degassing: Dissolve the aryl iodide (1.0 equiv) and this compound (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Degassing via argon sparging for 15 minutes is critical. Ambient oxygen irreversibly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) peroxo complex, stalling the reaction.

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv) under a positive stream of argon.

    • Causality: Pd(dppf)Cl₂ is chosen because its bidentate phosphine ligand enforces a cis-geometry at the Pd(II) intermediate, which is geometrically required for the final reductive elimination step.

  • Thermal Activation: Seal the reaction vessel and heat to 80°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Causality: A robust protocol requires verifying the complete consumption of the aryl iodide and the appearance of the product mass before quenching. This prevents difficult downstream chromatographic separations of the product from unreacted starting materials.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

ExpWorkflow Step1 1. Reagent Preparation Degas Solvents (Ar/N2) Step2 2. Catalyst Loading Add Pd(dppf)Cl2 & Base Step1->Step2 Step3 3. Reactant Addition Add Boronic Acid & Electrophile Step2->Step3 Step4 4. Thermal Activation Heat to 80-90°C (12h) Step3->Step4 Step5 5. Quench & Extract EtOAc / H2O Workup Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Standardized step-by-step workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Development

In medicinal chemistry, the incorporation of specific halogens is rarely accidental. Fluorine substitution is a privileged strategy used to improve metabolic stability and modulate lipophilicity[4].

When this compound is integrated into a drug scaffold, the C-F bond acts as an isosteric replacement for a C-H bond. Because the C-F bond is significantly stronger and highly resistant to cytochrome P450-mediated oxidative metabolism, it effectively blocks metabolic soft spots, thereby increasing the pharmacokinetic half-life of the resulting drug candidate[4]. Furthermore, the residual aryl bromide serves as an essential synthetic handle, allowing medicinal chemists to perform late-stage functionalization—such as appending solubilizing piperazine rings via Buchwald-Hartwig amination—to fine-tune the drug's aqueous solubility and target affinity.

References

  • [2] Title: this compound | 1646842-34-3 | Source: Sigma-Aldrich | URL: [Link]

  • [3] Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Source: Chemical Reviews (ACS Publications) | URL: [Link]

  • [4] Title: Fluorine in medicinal chemistry | Source: Chemical Society Reviews (RSC Publishing) | URL: [Link]

Sources

suppliers of 4-Bromo-5-fluoro-2-methylphenylboronic acid for research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylphenylboronic Acid and Its Isomers for Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound and its isomers, crucial building blocks in modern medicinal chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals, offering practical insights into supplier selection, safe handling, and application in key synthetic methodologies.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Substituted phenylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules that form the backbone of many pharmaceutical agents.[1][2] The specific substitution pattern of bromo, fluoro, and methyl groups on the phenylboronic acid ring offers medicinal chemists a powerful scaffold to modulate the steric and electronic properties of target molecules. This fine-tuning is critical for optimizing drug-receptor interactions, improving metabolic stability, and enhancing overall efficacy.

Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[3] When used in drug design, they are ultimately metabolized to boric acid, a naturally occurring and readily eliminated compound, which contributes to their favorable safety profile.[3] The presence of a fluorine atom, as in this compound, can significantly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic properties.

It is crucial to note that several isomers of bromo-fluoro-methylphenylboronic acid exist, and their distinct substitution patterns will impart different chemical reactivity and lead to unique final compounds. This guide will focus on two commercially available and synthetically useful isomers: 4-Bromo-2-fluoro-5-methylphenylboronic acid (CAS: 677777-57-0) and 5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS: 957061-14-2) . Researchers must pay close attention to the CAS number to ensure they are sourcing the correct isomer for their specific synthetic route.

Supplier Landscape for Research-Grade Bromo-Fluoro-Methylphenylboronic Acids

The selection of a reliable supplier is a critical first step in any research endeavor. For specialized reagents like substituted phenylboronic acids, key considerations include purity, availability of technical documentation (Certificate of Analysis, SDS), and batch-to-batch consistency. Below is a comparative table of suppliers for the two isomers discussed in this guide.

SupplierIsomerCAS NumberPurityAvailable Documentation
Sigma-Aldrich (Merck) 5-Bromo-2-fluoro-4-methylphenylboronic acid957061-14-298%Certificate of Analysis, Safety Data Sheet[4]
Chem-Impex 4-Fluoro-2-methylphenylboronic acid*139911-29-897-105% (Titration)Safety Data Sheet, Product Specification[5]
Pure Chemistry Scientific Inc. 4-Bromo-2-fluoro-5-methylphenylboronic acid677777-57-096%-[6]
Synchem Technology Co., Ltd. 4-Bromo-2-fluoro-5-methylphenylboronic acid677777-57-0≥98%-[7]
LEAPChem 4-Bromo-2-fluoro-5-methylphenylboronic acid---[8]

*Note: While not the exact bromo-substituted compound, this is a closely related and commonly used building block.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is paramount for ensuring laboratory safety and experimental success.

3.1. General Properties

Property4-Bromo-2-fluoro-5-methylphenylboronic acid5-Bromo-2-fluoro-4-methylphenylboronic acid
Molecular Formula C₇H₇BBrFO₂[7]C₇H₇BBrFO₂[4]
Molecular Weight 232.84 g/mol 232.84 g/mol [4]
Appearance Solid[7]Solid[4]
Storage Room temperature[7]2-8°C[4]

3.2. Safety and Handling

Substituted phenylboronic acids are generally considered to be of low toxicity; however, as with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn at all times.

  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[9][10]

  • Skin Protection: Wear protective gloves and a lab coat.[9][10]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask. Avoid generating dust.[11]

  • Handling: Wash hands thoroughly after handling.[9] Avoid contact with skin and eyes.[11]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[9]

    • In case of skin contact: Wash with plenty of soap and water.[9]

    • If inhaled: Remove person to fresh air.[9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[11]

Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and substituted phenylboronic acids are key reagents in this transformation. The following is a representative protocol for the coupling of an aryl bromide with a substituted phenylboronic acid.

4.1. Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound or its isomer) with an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

4.2. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Boronic Acid, Base, and Palladium Catalyst in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Reaction Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Dilute with Water and Extract with Organic Solvent F->G H Wash Organic Layer with Brine G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate in vacuo I->J K Purify Crude Product by Flash Column Chromatography J->K L Characterize Pure Product (NMR, MS) K->L

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

4.3. Detailed Protocol

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol, 1.0 equiv)

  • 4-Bromo-2-fluoro-5-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture) (10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 4-bromo-2-fluoro-5-methylphenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Characterize the final product by NMR and mass spectrometry.

Conceptual Role in Pharmacophore Generation

The strategic placement of bromo, fluoro, and methyl substituents on the phenylboronic acid scaffold allows for the generation of diverse pharmacophores with tailored properties.

G cluster_building_block Substituted Phenylboronic Acid cluster_properties Key Physicochemical Contributions cluster_application Application in Drug Discovery A 4-Bromo-5-fluoro- 2-methylphenylboronic acid B Bromine: - Steric bulk - Halogen bonding potential A->B Provides C Fluorine: - Modulates pKa - Blocks metabolism - Enhances binding affinity A->C Provides D Methyl: - Steric bulk - Increases lipophilicity A->D Provides E Suzuki-Miyaura Coupling A->E Used in F Generation of Novel Biaryl Scaffolds E->F Leads to G Lead Optimization: - Improved Potency - Enhanced DMPK Properties F->G Enables

Caption: Conceptual diagram illustrating the role of substituted phenylboronic acids in drug discovery.

Conclusion

This compound and its isomers are valuable and versatile building blocks for researchers in drug discovery and organic synthesis. A clear understanding of the available suppliers, the physicochemical properties of the specific isomer, and its application in robust synthetic methodologies like the Suzuki-Miyaura cross-coupling is essential for successful research outcomes. By carefully selecting reagents and adhering to safe laboratory practices, scientists can effectively leverage these powerful tools to construct novel molecular architectures with therapeutic potential.

References

  • 4-Bromo-2-fluoro-5-methylphenylboronic acid(677777-57-0 ) - Chemcd.
  • 4-Fluoro-2-methylphenylboronic acid - Chem-Impex.
  • 4-Bromo-2-fluoro-5-methylphenylboronic acid CAS NO.677777-57-0 - Guidechem.
  • 5-Bromo-2-fluoro-4-methylphenylboronic acid(contains varying amounts of Anhydride) | 957061-14-2 - Sigma-Aldrich.
  • 4-Bromo-2-fluoro-5-methylphenylboronic acid suppliers and producers - BuyersGuideChem.
  • SAFETY DATA SHEET - Chem-Impex.
  • Safety Data Sheet - Szabo-Scandic.
  • 4-Bromo-2-methylphenylboronic acid - MySkinRecipes.
  • 4-BROMO-2-FLUOROBENZENEBORONIC ACID SDS, 216393-64-5 Safety Data Sheets - Echemi.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

availability of 4-Bromo-5-fluoro-2-methylphenylboronic acid in gram scale

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Availability and Synthesis of 4-Bromo-5-fluoro-2-methylphenylboronic Acid Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

This compound (CAS 1646842-34-3 ) is a high-value organoboron intermediate used primarily in medicinal chemistry for scaffold hopping and fragment-based drug discovery (FBDD) . Its strategic importance lies in its trisubstituted benzene core, which offers three distinct chemical handles:

  • Boronic Acid (C1): For Suzuki-Miyaura coupling to build the primary scaffold.

  • Bromide (C4): A latent handle for secondary cross-coupling or Buchwald-Hartwig amination.

  • Fluorine (C5): A bioisostere for metabolic stability and modulation of pKa/lipophilicity.

While commercially available, "gram-scale" stock is often fluctuating. This guide provides a dual strategy: a verified Supply Chain Analysis for direct procurement and a Self-Validating Synthesis Protocol for in-house production, ensuring project continuity regardless of market shortages.

Chemical Profile & Identification

PropertyData
Chemical Name This compound
CAS Number 1646842-34-3
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol
Key Precursor 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7 )
SMILES CC1=C(B(O)O)C=C(F)C(Br)=C1
Physical State White to off-white solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Supply Chain Analysis (The "Buy" Strategy)

Commercial availability for this specific isomer is "Make-to-Order" or "Limited Stock" for quantities >1g. The following suppliers are verified sources for this exact regiochemical isomer.

Verified Suppliers
  • Combi-Blocks: Catalog LD-1877 . Often has stock in San Diego, CA.

  • BLD Pharm: Catalog BD00773256 .[1] Reliable for larger batches (10g+), typically ships from Shanghai.

  • BoronPharm: Catalog BP22870 (Pinacol ester).[2] Note: Purchasing the pinacol ester is often superior for stability.

Decision Matrix: Buy vs. Make

BuyMake Start Need >1g Quantity CheckStock Check Combi-Blocks/BLD Start->CheckStock InStock In Stock? CheckStock->InStock Buy BUY (Lead time: 2-5 days) InStock->Buy Yes LeadTime Lead Time > 2 Weeks? InStock->LeadTime No Make MAKE (In-house Synthesis) LeadTime->Make Yes Pinacol Consider Pinacol Ester (More Stable) LeadTime->Pinacol No (Wait)

Figure 1: Decision matrix for sourcing this compound.

Synthetic Pathways (The "Make" Strategy)

If commercial lead times are prohibitive, the compound can be synthesized in high yield using a regiochemically locked route.

Why Direct Lithiation Fails

Direct lithiation of 1,4-dibromo-2-fluoro-5-methylbenzene is NOT recommended .

  • Risk: Lithium-halogen exchange competes between C1 and C4. The inductive effect of Fluorine at C5 activates the C4-Bromine, leading to the wrong isomer (5-Bromo-2-fluoro-4-methylphenylboronic acid).

  • Solution: Use the Sandmeyer-Iodination / Selective Exchange route. This "locks" the position of the boron atom by introducing a highly reactive Iodine atom at C1, which exchanges selectively over the Bromine at C4.

Protocol: The "Iodo-Selective" Route
Step 1: Synthesis of 1-Bromo-2-fluoro-4-iodo-5-methylbenzene
  • Precursor: 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7).[3][4]

  • Reagents: NaNO₂, KI, H₂SO₄/H₂O.

  • Suspend aniline (10 g, 49 mmol) in 15% H₂SO₄ (100 mL) at 0°C.

  • Add NaNO₂ (3.7 g, 54 mmol) solution dropwise, maintaining temp <5°C. Stir for 30 min to form the diazonium salt.

  • Add cold aqueous KI (9.8 g, 59 mmol) slowly. The mixture will turn dark.

  • Warm to RT and stir for 2 hours.

  • Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove I₂), brine, and dry.

  • Yield: Expect ~85% of a tan solid.

Step 2: Selective Magnesiation (Knochel Exchange)
  • Reagents: i-PrMgCl (Turbo Grignard), B(OiPr)₃, THF.

  • Logic: The C-I bond is significantly weaker than the C-Br bond. At -40°C to -20°C, i-PrMgCl will selectively exchange the Iodine, leaving the Bromine intact.

  • Dissolve the aryl iodide (5 g, 15.8 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -40°C .

  • Add i-PrMgCl (1.1 equiv, 2M in THF) dropwise. Stir for 1 hour.

    • QC Check: Aliquot + MeOH quench -> Check by GC/LCMS for disappearance of Iodide and formation of de-iodinated product (retention of Br).

  • Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) dropwise at -40°C.

  • Allow to warm to RT slowly over 2 hours.

  • Quench: Pour into 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the boronate ester.

  • Purification: Extract with EtOAc. The product can be recrystallized from Acetone/Hexanes or Water/Acetonitrile.

Synthesis Workflow Diagram

Synthesis Aniline 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) Sandmeyer Step 1: Sandmeyer Reaction (NaNO2, KI, H+) Aniline->Sandmeyer Iodide Intermediate: 1-Bromo-2-fluoro-4-iodo-5-methylbenzene Sandmeyer->Iodide Exchange Step 2: Selective Exchange (i-PrMgCl, -40°C) Iodide->Exchange Kinetic Control Boronate Magnesium Species (Selective I/Mg exchange) Exchange->Boronate Retains Br Quench Quench with B(OiPr)3 then HCl Boronate->Quench Product TARGET: This compound Quench->Product

Figure 2: Regioselective synthesis pathway via Iodine-Magnesium exchange.

Quality Control & Stability

Analytical Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.5-7.8 ppm (d, 1H, Ar-H, C3 or C6).

    • δ ~7.2-7.4 ppm (d, 1H, Ar-H, C3 or C6).

    • δ ~2.3-2.4 ppm (s, 3H, Ar-CH₃).

    • δ ~8.0-8.2 ppm (s, 2H, B(OH)₂).

  • ¹⁹F NMR: Essential to confirm the position relative to the methyl/bromo groups. Expect a singlet or doublet (if H-coupling is resolved) around -110 to -120 ppm.

Stability Warning: Protodeboronation

Boronic acids with ortho-substituents (especially F and Me) are prone to protodeboronation under basic heating conditions (common in Suzuki coupling).

  • Mitigation: If the free acid degrades during storage, convert it immediately to the Pinacol Ester using Pinacol and MgSO₄ in DCM. The ester is significantly more stable to hydrolysis and oxidation.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2003.

  • Combi-Blocks Product Page. "this compound (LD-1877)." Combi-Blocks Inc.

  • BLD Pharm Product Page. "this compound (BD00773256)."[1][5] BLD Pharm.[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of C(sp²)–C(sp²) bonds.[1] This guide provides an in-depth analysis and a robust experimental protocol for the coupling of 4-Bromo-5-fluoro-2-methylphenylboronic acid with various aryl and heteroaryl halides. This particular building block presents unique challenges due to the steric hindrance imposed by the ortho-methyl group and the electronic influence of the adjacent fluorine atom. We will dissect the mechanistic underpinnings of the reaction, offer a strategic guide to catalyst, ligand, and base selection, and provide a detailed, field-tested protocol designed for high-yield synthesis. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in the synthesis of complex molecules, such as pharmaceuticals and advanced materials.[2]

Introduction: The Strategic Value of the Substrate

This compound is a valuable synthetic intermediate. The presence of multiple, distinct functional handles—a boronic acid for coupling, a bromine atom for subsequent functionalization, and fluoro and methyl groups to modulate steric and electronic properties—makes it an attractive component for building complex molecular architectures.

However, the substitution pattern presents a classic challenge for the Suzuki-Miyaura reaction: steric hindrance. The ortho-methyl group can significantly impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][4] Therefore, achieving high conversion and yield requires a carefully optimized catalytic system designed to overcome these steric barriers.[5][6]

The Catalytic Cycle: A Mechanistic Deep Dive

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through three primary stages involving a palladium catalyst.[7][8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (Ar¹-X), forming a Pd(II) complex. The rate of this step is influenced by the halide (I > Br > Cl) and the electronic nature of the aryl halide.[3]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[10][11][12][13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3] Bulky ligands are known to promote this step.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar¹-Ar² pd2_tm->product_pos Product (Biaryl) ar1x Ar¹-X ar2b Ar²B(OH)₂ + Base ar1x_pos->pd0 Electrophile (Aryl Halide) ar2b_pos->pd2_oa Nucleophile (Boronate)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Development & Optimization

The steric bulk of the ortho-methyl group on this compound is the primary consideration. The selection of the catalyst system is therefore critical to success.

Catalyst and Ligand Selection

For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ often prove insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[5][8][14][15]

  • Biaryl Phosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[8][16] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, even with less reactive aryl chlorides.[8][17]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable palladium complexes that are often highly active and resistant to decomposition.[14] They are particularly effective for constructing tetra-ortho-substituted biaryls.[5]

  • Ferrocenyl Phosphine Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) offer a good balance of steric and electronic properties and are widely applicable.

The Critical Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid.[12] The base reacts with the boronic acid to form an anionic boronate complex, which is significantly more nucleophilic and readily undergoes transmetalation.[10][11]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are moderately strong bases often used in a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). Cesium carbonate is more soluble in organic solvents and can be more effective for challenging substrates.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly with sterically hindered substrates and when using biaryl phosphine ligands.[8][16] It is often used in anhydrous conditions with solvents like dioxane or THF.

  • Fluorides (KF): A milder base that can be useful when base-sensitive functional groups are present.[13]

Solvent Considerations

The solvent system must effectively dissolve the organic substrates, the palladium complex, and the base (or at least allow for efficient interfacial reaction).[18][19]

  • Polar Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[19][20] They are effective at dissolving the variety of components in the reaction.

  • Aromatic Solvents: Toluene is a frequent choice, often in combination with water to dissolve the inorganic base.

  • Alcohols/Water Mixtures: Systems like isopropanol/water can be effective and are considered "greener" solvent choices.[6]

Optimization Summary Table

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an aryl halide partner.

Parameter Condition Rationale & Key Considerations Citations
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, air-stable sources of Pd(0) (formed in situ). Typically used at 0.5-2 mol%.[15]
Ligand 1. SPhos or XPhos Primary Choice: Excellent for sterically hindered substrates. Promotes fast reductive elimination.[8][16]
2. RuPhos Alternative biaryl phosphine ligand, also highly effective for challenging couplings.[8]
3. IPr (NHC ligand) Consider for extremely hindered couplings where phosphine ligands may fail.[5][14]
Base 1. K₃PO₄ Primary Choice: Strong, effective base compatible with biaryl phosphine ligands.[8][16]
2. Cs₂CO₃ Good alternative, especially if solubility issues are encountered with K₃PO₄.[12]
Solvent 1. 1,4-Dioxane or THF Primary Choice: Excellent for reactions with K₃PO₄ under anhydrous conditions.[19]
2. Toluene/H₂O Classic biphasic system, suitable for use with carbonate bases.[18]
3. 2-MeTHF A greener, often superior alternative to THF.[21]
Temperature 60-100 °CHigher temperatures are often required to overcome steric barriers. Monitor for potential protodeboronation.[1][22]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (Ar-Br). Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • SPhos (0.022 equiv, 2.2 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)

  • Anhydrous 1,4-Dioxane (or 2-MeTHF)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the limiting reagent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution Citations
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base.Ensure proper inert atmosphere technique. Use a different Pd precatalyst/ligand combination (e.g., an NHC-Pd G3 precatalyst). Ensure the base is finely powdered and dry.[23][24]
Significant Protodeboronation Reaction temperature is too high; Prolonged reaction time; Presence of excess water.Decrease the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Use rigorously anhydrous solvent. Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[22][25][26]
Homocoupling Byproducts Presence of oxygen; Catalyst decomposition.Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere. Increase ligand-to-palladium ratio slightly.[17]
Difficulty in Purification Boronic acid byproducts are co-eluting with the product.After work-up, stir the crude organic solution with a basic aqueous solution (e.g., 1M NaOH) to extract boron impurities before chromatography.[1]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation, provided that the inherent steric challenges are addressed with a modern, well-chosen catalyst system. The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos, in combination with a strong, non-nucleophilic base like K₃PO₄, provides a reliable and high-yielding pathway to valuable biaryl products. By understanding the mechanistic nuances and following a robust experimental protocol, researchers can effectively utilize this versatile building block in their synthetic campaigns.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. ARODES HES-SO. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. chem.ucla.edu. Available at: [Link]

  • Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Nickel-catalysed Suzuki–Miyaura coupling of amides | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. HEIA-FR. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ResearchGate. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. MDPI. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. organic-reactions.org. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki–Miyaura Coupling of Aryl Chlorides | Organic Letters - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • 4-Bromo-2-methylphenylboronic acid - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. MDPI. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]

Sources

Application Note: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling Using 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

In modern drug discovery, Late-Stage Functionalization (LSF) is a critical strategy for rapidly generating structure-activity relationship (SAR) data and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties without rebuilding complex scaffolds from scratch.

This application note details the use of 4-Bromo-5-fluoro-2-methylphenylboronic acid (CAS: 1646842-34-3) as a highly versatile, bifunctional building block for LSF. The strategic incorporation of this specific motif provides three distinct pharmacological and synthetic advantages:

  • The Fluoro Group: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the lipophilicity (logD) of the drug candidate.

  • The Ortho-Methyl Group: Induces a conformational twist (atropisomerism) in the resulting biaryl axis, which can lock the molecule into a bioactive conformation and increase target selectivity.

  • The Bromo Group: Serves as a latent, orthogonal electrophilic handle. Because boronic acids react selectively under Suzuki-Miyaura conditions, the C–Br bond remains intact, allowing for subsequent functionalization (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki coupling) to further diversify the scaffold[1].

Mechanistic Causality & Reaction Design

Achieving high yields in LSF requires precise control over the catalytic cycle, especially when dealing with sterically hindered substrates like ortho-methylphenylboronic acids.

Catalyst Selection: Overcoming Steric Hindrance

Traditional catalysts like


 often fail with ortho-substituted boronic acids due to sluggish oxidative addition and the inability of the bulky intermediate to undergo efficient transmetalation. To solve this, we utilize XPhos Pd G3  (a Buchwald precatalyst).
  • Causality: XPhos Pd G3 rapidly activates under mild basic conditions to form a highly active, monoligated

    
     species. The bulky, electron-rich biarylphosphine ligand (XPhos) accelerates oxidative addition into the drug scaffold's halide and provides sufficient steric bulk to force the subsequent reductive elimination, preventing the formation of unreactive palladacycles[2].
    
Solvent and Base Dynamics: The Role of Water

A common point of failure in Suzuki-Miyaura couplings is the use of strictly anhydrous conditions.

  • Causality: The transmetalation step requires the boronic acid to be converted into an electron-rich trihydroxyboronate anion

    
    . We employ a biphasic or miscible mixture of 1,4-Dioxane and Water (4:1)  with 
    
    
    
    . The water is mechanistically required to dissolve the inorganic base and facilitate the formation of the reactive boronate, which undergoes transmetalation significantly faster than the neutral boronic acid[3].

Workflow A Advanced Drug Scaffold (Ar-Cl or Ar-I) C Suzuki-Miyaura Cross-Coupling A->C B 4-Bromo-5-fluoro- 2-methylphenylboronic acid B->C D Diversified Intermediate (Contains C-Br) C->D Chemoselective C-C Formation E Orthogonal LSF (Buchwald-Hartwig) D->E Reacts at C-Br F Final Lead Compound (SAR Expanded) E->F C-N Bond Formation

Caption: Orthogonal late-stage functionalization workflow utilizing the bifunctional boronic acid.

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the finalized protocol.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1

(10 mol%)

Toluene /

9015%Poor oxidative addition; severe steric clash with the ortho-methyl group.
2

(5 mol%)

Dioxane /

8045%Improved transmetalation, but reductive elimination remains the rate-limiting step.
3XPhos Pd G3 (2 mol%)

Dioxane /

60 92% Monoligated

easily accommodates steric bulk; rapid and complete conversion.
4XPhos Pd G3 (2 mol%)

Dioxane (Anhydrous)60<5%Lack of

prevents boronate formation; transmetalation stalls completely.

Step-by-Step Experimental Protocols

Protocol A: Primary Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reaction fidelity.

Reagents Required:

  • Advanced Drug Scaffold (Aryl Iodide or Chloride): 1.0 mmol

  • This compound: 1.5 mmol (1.5 equiv)

  • XPhos Pd G3: 0.02 mmol (2 mol%)

  • Potassium Phosphate (

    
    ): 3.0 mmol (3.0 equiv)
    
  • 1,4-Dioxane (Degassed): 4.0 mL

  • Deionized Water (Degassed): 1.0 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Drug Scaffold (1.0 mmol), this compound (1.5 mmol), and

    
     (3.0 mmol).
    
  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Inside a glovebox or under a positive flow of inert gas, add XPhos Pd G3 (2 mol%). Note: Adding the catalyst after the initial purge prevents premature degradation.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) followed by degassed

    
     (1.0 mL) via syringe.
    
  • Reaction Execution: Place the vial in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) for 2–4 hours.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: The starting drug scaffold should be completely consumed. The presence of unreacted boronic acid is expected and confirms that stoichiometry was maintained.

  • Workup & Metal Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated aqueous

    
     (10 mL) to quench the base. Separate the organic layer and add 0.5 g of SiliaMetS® Thiol (metal scavenger). Stir for 1 hour at room temperature to reduce residual Palladium to <10 ppm.
    
  • Purification: Filter the suspension through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Drug-Cl/I) Pd0->OA PdII Drug-Pd(II)-X OA->PdII TM Transmetalation (Boronate Formation) PdII->TM K3PO4, H2O PdII_Biaryl Drug-Pd(II)-Ar (Biaryl Complex) TM->PdII_Biaryl Boronic Acid RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product LSF Product (Retains C-Br) RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting selective transmetalation.

Protocol B: Orthogonal Functionalization (Buchwald-Hartwig Amination)

Because the primary Suzuki coupling is highly chemoselective for the boronic acid moiety, the aryl bromide on the newly installed ring remains unreacted. This allows for immediate orthogonal functionalization[4].

Step-by-Step Procedure:

  • To a new reaction vial, add the purified intermediate from Protocol A (1.0 equiv), a secondary amine of choice (1.2 equiv),

    
     (1.5 equiv), and RuPhos Pd G3 (2 mol%).
    
  • Purge with Nitrogen (3x).

  • Add anhydrous Toluene (0.2 M concentration).

  • Heat at 85 °C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The mass shift should correspond strictly to the displacement of the bromide isotope pattern (loss of 79/81 Da) and the addition of the amine mass.

  • Workup via standard aqueous extraction and purify to yield the highly diversified lead compound.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Optimization for 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PDB-4B5F2M-001 Status: Active Subject: Mitigation of Protodeboronation in Sterically Hindered, Poly-functionalized Aryl Boronic Acids

Diagnostic Analysis: Why This Molecule Fails

You are encountering low yields or complete consumption of starting material without product formation. This is not a random failure; it is a predictable chemical outcome dictated by the specific structure of 4-Bromo-5-fluoro-2-methylphenylboronic acid .

The "Perfect Storm" for Instability

This substrate presents a synergistic combination of factors that accelerate protodeboronation (replacement of the C-B bond with C-H) while simultaneously retarding the desired transmetallation :

  • Steric Hindrance (2-Methyl): The ortho-methyl group creates significant steric bulk around the boron center. In the catalytic cycle, this slows down the rate of transmetallation to the Palladium(II) complex.

  • Electronic Activation (5-Fluoro): The fluorine atom is electron-withdrawing. While this typically deactivates the ring for electrophilic attack, in protodeboronation, it stabilizes the developing negative charge on the ipso-carbon during the cleavage of the C-B bond (See Diagram 1).

  • The Kinetic Trap: Because the desired cross-coupling step (transmetallation) is slowed by the methyl group, the boronic acid spends more time in the reaction mixture exposed to base/water, allowing the faster background reaction (protodeboronation) to dominate.

Mechanism of Failure

The following diagram illustrates the competing pathways. Your goal is to accelerate Path A while suppressing Path B.

Protodeboronation Start 4-Bromo-5-fluoro-2-methyl- phenylboronic acid Boronate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Boronate + Base Base Base (OH-) Base->Boronate Pd Pd(II)-Ar' Catalyst Boronate->Pd Path A: Transmetallation (Slowed by 2-Me sterics) TS Ipso-Protonation Transition State Boronate->TS Path B: Protodeboronation (Accelerated by 5-F) Product Cross-Coupled Product (Biaryl) Pd->Product Reductive Elimination Deboronated Side Product: 1-Bromo-2-fluoro-5-methylbenzene TS->Deboronated - B(OH)3

Figure 1: Kinetic competition between productive coupling (Path A) and destructive deboronation (Path B).

Troubleshooting Protocols

Protocol A: The "Slow-Release" Strategy (Recommended)

Applicability: High-value substrates, previous failures with standard Suzuki conditions. Concept: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates are ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hybridized and immune to protodeboronation.[1] Under specific hydrolytic conditions, they release the active boronic acid slowly, keeping its concentration low relative to the catalyst. This favors the second-order cross-coupling reaction over the first-order decomposition.
Step 1: Synthesis of the MIDA Boronate
  • Dissolve this compound (1.0 equiv) in Toluene/DMSO (10:1).

  • Add N-methyliminodiacetic acid (MIDA) (1.2 equiv).[2]

  • Reflux under Dean-Stark conditions (to remove water) for 2–4 hours.

  • Precipitate the product by adding diethyl ether; wash with water and ether.

  • Result: A bench-stable, crystalline solid.

Step 2: The Cross-Coupling Reaction

Note: This protocol uses K3PO4, which provides the precise pH required for slow hydrolysis of the MIDA ester.

ComponentReagentEquivalentsNotes
Substrate Aryl Halide1.0
Reagent MIDA-Boronate (from Step 1)1.2 - 1.5Excess compensates for minor loss
Catalyst XPhos Pd G2 or SPhos Pd G2 0.02 - 0.05Buchwald precatalysts are essential for speed
Base

(Anhydrous)
3.0 - 5.0Finely ground
Solvent Dioxane : Water5 : 1 ratioWater is strictly required for release
Temp 60°C - 80°C

Procedure:

  • Combine MIDA boronate, Aryl Halide, Catalyst, and Base in a vial.

  • Seal and purge with Argon/Nitrogen (3 cycles).[3]

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 60°C. Monitor by LCMS every hour.

  • Validation: You should see the MIDA spot decrease, a small steady-state concentration of free boronic acid, and the product increasing.

Protocol B: Anhydrous Fluoride Activation (Alternative)

Applicability: When water must be strictly avoided or if MIDA synthesis is not feasible. Concept: Instead of using hydroxide bases (which require water and promote deboronation), use Fluoride (


) to activate the boron. This forms a fluoroboronate species that can transmetallate without passing through the hydrolytic pathway.

Reaction Setup:

  • Base: CsF (2.0 - 3.0 equiv) or TBAF (anhydrous).

  • Solvent: THF or Toluene (Dry).

  • Catalyst:

    
     or Pd-PEPPSI-IPr .
    
  • Additives: Molecular Sieves (4Å) to scavenge trace moisture.

Warning: Commercial TBAF often contains water ("hydrate"). Use CsF dried under vacuum at 150°C for best results.

Comparative Data: Base Selection

The choice of base is the single most critical variable for this substrate.

BasepKa (conj.[4][5][6] acid)Risk of DeboronationRecommendation

/

~10.3High Avoid. Generates high concentration of active boronate too quickly.

/

15.7Critical Do Not Use. Rapid protodeboronation will occur immediately.

12.3Low Preferred. Buffering capacity supports "Slow Release" mechanism.

3.2 (HF)Minimal Excellent for anhydrous conditions; distinct activation mechanism.

Frequently Asked Questions (FAQ)

Q: Can I use Pinacol Boronate esters (Bpin) instead of MIDA? A: While Bpin esters are generally more stable than free boronic acids, they are not immune to protodeboronation. In the presence of aqueous base, Bpin hydrolyzes to the boronic acid, which then decomposes. For this specific sterically hindered and fluorinated substrate, MIDA is significantly superior. If you must use Bpin, use Protocol B (Anhydrous Fluoride).

Q: I see a homocoupled byproduct (Ar-Ar). What is happening? A: Since your molecule has a Bromine at position 4, it can act as both a nucleophile (Boron) and an electrophile (Bromine).

  • Diagnosis: If you see polymerization or dimerization of your starting material.

  • Fix: Ensure you are using a different electrophile (e.g., an Aryl Chloride) for the cross-coupling that is more reactive than the Ar-Br bond, or use a catalyst system highly selective for the specific halide on your coupling partner.

Q: Why does the reaction turn black immediately? A: Immediate precipitation of Palladium black indicates catalyst decomposition ("death"). This often happens when the oxidative addition is too slow or the ligand is stripped.

  • Fix: Switch to XPhos-Pd-G3 or SPhos-Pd-G3 . These precatalysts ensure the immediate formation of the active L-Pd(0) species and are stabilized by bulky biaryl phosphine ligands that protect the metal center.

Decision Workflow

Use this logic flow to determine your next experimental step.

Workflow Start Start: Coupling 4-Br-5-F-2-Me-Ph-B(OH)2 Check1 Is the yield < 20% with standard Suzuki (Na2CO3)? Start->Check1 Path1 Switch Base to K3PO4 Switch Catalyst to SPhos-Pd-G2 Check1->Path1 Yes Success Continue Optimization (Temp/Solvent) Check1->Success No (Yield is OK) Check2 Did yield improve? Path1->Check2 Check2->Success Yes Path2 Implement Protocol A: Synthesize MIDA Boronate Check2->Path2 No (Still decomposing) MIDA_Check Run Slow Release Protocol (Dioxane/H2O, 60C) Path2->MIDA_Check Final High Yield Isolated MIDA_Check->Final

Figure 2: Optimization Logic Flow for Unstable Boronic Acids.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects." Journal of the American Chemical Society. [Link]

  • MIDA Boronate Slow-Release Strategy: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

  • Anhydrous Fluoride Activation: Knauber, T., & Studer, A. (2016). "Fluoride-free and anhydrous Suzuki–Miyaura cross-coupling." Green Chemistry. [Link]

  • Catalyst Selection for Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with 2-Substituted Arylboronic Acids." Accounts of Chemical Research. [Link]

Sources

improving solubility of 4-Bromo-5-fluoro-2-methylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly substituted arylboronic acids.

4-Bromo-5-fluoro-2-methylphenylboronic acid presents a unique mechanistic challenge: its halogenated, methylated aromatic ring is highly hydrophobic, yet its boronic acid moiety (–B(OH)₂) forms dense, polar intermolecular hydrogen-bonding networks. This polarity mismatch often leads to precipitation, poor mass transfer, and failed cross-coupling reactions.

This guide provides field-proven, causality-driven solutions to overcome these solubility barriers.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to determine the most thermodynamically favorable path for solubilizing your reagent.

G S1 Compound Precipitates in Organic Solvent D1 Is water tolerated in the reaction? S1->D1 A1 Add H2O + Base (Forms soluble boronate) D1->A1 Yes D2 Can the boronic acid be derivatized? D1->D2 No A2 Convert to Bpin Ester (Highly organic soluble) D2->A2 Yes A3 Use Polar Aprotic Solvents (THF, DMF, 1,4-Dioxane) D2->A3 No

Caption: Diagnostic workflow for resolving boronic acid solubility issues in organic synthesis.

Troubleshooting FAQs

Q1: Why does this compound precipitate when I heat it in non-polar solvents like toluene or hexane? Causality: The precipitation is rarely the free boronic acid itself. When heated in dry, non-polar solvents, boronic acids undergo thermal dehydration to form trimeric cyclic anhydrides known as boroxines . Because boroxines lack the ability to hydrogen-bond with the solvent and possess high lattice energies, they crash out of solution as white precipitates. Solution: You must disrupt the boroxine equilibrium. This is achieved either by adding a small amount of water to drive the equilibrium back to the free boronic acid, or by adding a Lewis base that coordinates to the empty p-orbital of the boron atom.

Q2: I am running a Suzuki-Miyaura coupling in a biphasic Toluene/Water system, but the reaction is sluggish and the boronic acid remains suspended. How do I fix this? Causality: Sluggish biphasic reactions suffer from poor interfacial mass transfer. The boronic acid must react with the base in the aqueous layer to form the active, soluble boronate anion


, which must then interact with the palladium catalyst in the organic layer . If your base is too weak or the organic layer is too non-polar, the boronate remains trapped at the interface.
Solution: 
  • Switch the organic phase: Replace toluene with a more polar, water-miscible solvent like 1,4-Dioxane or THF.

  • Add a Phase-Transfer Catalyst (PTC): Adding 10-20 mol% Tetrabutylammonium bromide (TBAB) facilitates the transport of the hydrophilic boronate anion into the hydrophobic organic layer .

Q3: My synthetic route is strictly anhydrous. How can I solubilize this compound without introducing water? Causality: In the absence of water, the –B(OH)₂ group will aggressively hydrogen-bond with itself. Solution: You must mask the hydroxyl groups. Converting the boronic acid to a Pinacol ester (Bpin) replaces the hydrogen-bond donors with a bulky, lipophilic aliphatic ring . This drastically alters the thermodynamic profile, making the resulting 2-(4-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane highly soluble in nearly all anhydrous organic solvents (including hexanes and dichloromethane).

G BA Free Boronic Acid Ar-B(OH)2 (H-bonded network) BX Boroxine Trimer (Ar-BO)3 (Insoluble precipitate) BA->BX -H2O (Heat/Dry) BS Boronate Anion [Ar-B(OH)3]- (Aqueous soluble) BA->BS +Base (OH-) BP Pinacol Ester Ar-B(pin) (Organic soluble) BA->BP +Pinacol -H2O BX->BA +H2O

Caption: Chemical equilibria and derivatization pathways affecting boronic acid solubility.

Quantitative Data: Solubility Profiles

While exact thermodynamic solubility limits for this compound are highly dependent on exact temperature and water content, we can extrapolate reliable operational parameters based on structurally analogous substituted phenylboronic acids .

Table 1: Comparative Solubility Matrix at 25°C

Solvent SystemFree Boronic AcidBoroxine AnhydridePinacol Ester (Bpin)
Hexane / Heptane Very Low (< 1 mg/mL)Very LowHigh (> 100 mg/mL)
Toluene (Anhydrous) LowVery LowHigh
THF / 1,4-Dioxane Moderate to HighLowHigh
Dioxane / H₂O (4:1) High (Forms Boronate)N/A (Hydrolyzes)Moderate
DMF / DMSO High ModerateHigh

Note: Halogenation (Br, F) generally decreases baseline solubility in highly polar solvents compared to unsubstituted phenylboronic acid, making co-solvent optimization critical.

Self-Validating Experimental Protocols
Protocol 1: Biphasic Solvent & Base Screening for Suzuki Coupling

This protocol ensures that your boronic acid is fully solubilized and activated before introducing your expensive palladium catalyst.

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add this compound (1.2 equiv) and your chosen base (e.g., finely powdered K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add your organic solvent (e.g., THF or 1,4-Dioxane) to achieve a 0.2 M concentration.

  • Aqueous Activation: Add degassed DI water (typically 10-25% of the total volume).

  • Agitation: Stir vigorously at room temperature for 15 minutes.

  • System Validation (Critical Step): Stop stirring and allow the mixture to settle for 2 minutes. Observe the phase boundary.

    • Pass: Both the aqueous and organic layers are optically clear. The boronic acid has successfully formed a soluble boronate. You may now add your aryl halide and Pd catalyst.

    • Fail: Solid white particulates remain suspended at the interface or the bottom of the vial. Do not add catalyst. Adjust the co-solvent ratio (add more water or switch to a more polar organic solvent) until the solution clears.

Protocol 2: Conversion to Pinacol Boronate Ester (Bpin)

Use this protocol when your downstream chemistry cannot tolerate water or biphasic conditions .

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene (0.5 M).

  • Dehydration: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 equiv). Heat the mixture to reflux (approx. 110°C).

  • Azeotropic Removal: Allow the reaction to reflux until water ceases to collect in the Dean-Stark trap (typically 2-4 hours).

  • System Validation (Critical Step): Spot the reaction mixture on a silica TLC plate alongside the starting boronic acid. Elute with 20% EtOAc/Hexanes.

    • Observation: The highly polar free boronic acid will streak heavily near the baseline. The successful Bpin ester will migrate cleanly as a tight spot with an

      
       of ~0.5–0.7.
      
    • Action: Do not proceed to workup until the baseline streak is entirely absent, confirming 100% conversion to the highly organic-soluble ester.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to remove the acid catalyst, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

References
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.[Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

purification methods for 4-Bromo-5-fluoro-2-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the handling of 4-Bromo-5-fluoro-2-methylphenylboronic acid , a highly functionalized scaffold used in kinase inhibitor development.

The Core Challenge: This molecule presents a "Perfect Storm" of instability factors. The ortho-methyl group (C2) creates steric strain that accelerates protodeboronation, while the meta-fluorine (C5) increases the Lewis acidity of the boron center, promoting rapid dehydration to boroxines (anhydrides). Standard purification methods often fail because the protodeboronated byproduct (1-bromo-2-fluoro-5-methylbenzene) has similar solubility profiles to the product.

This guide prioritizes non-chromatographic purification (specifically the DEA adduct method) and provides strict operational parameters to prevent catalytic decomposition.

Module 1: The "Boroxine Cycle" (Storage & Analysis)

User Complaint: "My NMR shows a complex mixture of species, and the stoichiometry seems off."

Diagnosis: You are likely observing the equilibrium between the free boronic acid and its cyclic anhydride (boroxine). This is not necessarily chemical impurity; it is a thermodynamic state driven by entropy and water removal.

The Equilibrium Mechanism

Boronic acids spontaneously dehydrate to form six-membered boroxine rings. This process is reversible but complicates analytical quantification (yield calculations).

BoroxineCycle cluster_0 Environmental Factors Acid Free Boronic Acid (Monomer) Reactive Species Inter Partial Dehydration Acid->Inter - H2O Inter->Acid + H2O (Hydrolysis) Boroxine Boroxine (Trimeric Anhydride) Storage Form Inter->Boroxine - H2O (Heat/Vacuum) Boroxine->Inter + H2O Vacuum Drying Vacuum Drying Ambient Humidity Ambient Humidity

Figure 1: The reversible dehydration cycle. Vacuum drying pushes the equilibrium toward the Boroxine (Red), while ambient humidity pushes it back toward the Acid (Blue).

Corrective Action:
  • Do not purify based solely on this NMR observation.

  • Rehydration Protocol: If precise stoichiometry is required for a coupling reaction, dissolve the sample in THF/Water (9:1) and stir for 30 minutes, then concentrate without heating.

  • Quantification: Use Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the effective formula weight (EFW) before calculating equivalents for your reaction.

Module 2: The Gold Standard Purification (DEA Adduct)

User Complaint: "Recrystallization failed, and silica gel chromatography caused streaking/decomposition."

Solution: The Diethanolamine (DEA) Complexation method.[1] Because of the ortho-methyl group, this boronic acid is prone to "oiling out" during standard recrystallization. Converting it to a DEA adduct creates a highly crystalline, tetrahedral boronate species that precipitates out, leaving non-boron impurities (like the deboronated 1-bromo-2-fluoro-5-methylbenzene) in solution.

Step-by-Step Protocol
StepActionCritical Technical Note
1. Complexation Dissolve crude boronic acid (1.0 equiv) in Diethyl Ether or THF . Add Diethanolamine (1.1 equiv).The solution may warm slightly. Stir rapidly. The polar DEA adduct will precipitate as a white solid.
2. Filtration Filter the precipitate and wash copiously with DCM (Dichloromethane).The lipophilic impurities (protodeboronated arenes) remain in the DCM filtrate.
3. Storage Optional: Store as the DEA adduct.The tetrahedral boron center is coordinatively saturated, making it immune to oxidation and protodeboronation during storage [1].
4. Hydrolysis Suspend the solid in a biphasic mixture of EtOAc and 2M HCl . Stir until the solid dissolves.The acid protonates the amine, breaking the N->B coordination.
5. Isolation Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.[2]Keep bath temp <40°C to minimize re-dehydration to boroxine.

Why this works: This method leverages the change in hybridization from sp2 (planar, Lewis acidic) to sp3 (tetrahedral, stable) to alter solubility drastically [2].

Module 3: Preventing Protodeboronation (Reaction Optimization)

User Complaint: "I am losing yield to the deboronated byproduct (1-bromo-2-fluoro-5-methylbenzene) during Suzuki coupling."

Root Cause: The Ortho-Effect . The 2-methyl group exerts steric pressure on the C-B bond. When the boronate complex forms (the "ate" complex), steric crowding increases. The molecule relieves this strain by cleaving the C-B bond (protodeboronation), a process catalyzed by high pH and high temperature [3].

Optimization Matrix
ParameterRecommendationScientific Rationale
Base Selection K3PO4 or K2CO3 (Avoid NaOH/Ba(OH)2)Strong hydroxide bases accelerate hydrolytic cleavage. Weaker bases maintain the catalytic cycle without aggressive deboronation.
Water Content Minimal / Anhydrous Water acts as the proton source for deboronation. Use anhydrous dioxane or toluene with only stoichiometric water (if necessary for the base).
Temperature < 80°C High heat provides the activation energy for the C-B cleavage. If the reaction is sluggish, switch to a more active catalyst (e.g., Pd-XPhos) rather than increasing heat.
Catalyst System Pd(dba)2 / XPhos or SPhos Bulky, electron-rich ligands facilitate the transmetallation step, which is often the rate-limiting step for sterically hindered ortho-substituted boronates [4].

Module 4: Post-Reaction Cleanup (Pd Scavenging)

User Complaint: "My final product is colored (grey/brown) and fails elemental analysis for Pd."

Solution: Functionalized Resin Scavenging.[3] Standard silica columns often fail to remove Pd-phosphine complexes derived from this scaffold due to the lipophilicity of the brominated/fluorinated core.

Workflow Visualization

PdScavenging Crude Crude Reaction Mixture (Product + Pd + Ligands) Resin Add PS-DEAM or Thiol-Silica Scavenger Crude->Resin Stir Stir 4h @ 40°C (THF or EtOAc) Resin->Stir Filter Filtration Stir->Filter Clean Filtrate: Pd < 10 ppm Filter->Clean Product Waste Solid Waste: Resin-bound Pd Filter->Waste Impurity

Figure 2: Palladium scavenging workflow. PS-DEAM (Polystyrene-Diethanolamine) is particularly effective for boronic acid couplings.

Protocol:

  • Dissolve crude product in THF (10 mL/g).

  • Add SiliaMetS® Thiol or PS-DEAM (3-4 equivalents relative to Pd loading).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Concentrate filtrate.[3]

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for the free boronic acid? A: Generally, no. Boronic acids interact with the silanols on silica, leading to severe tailing. Workaround: If you must use silica, add 1% Acetic Acid to your eluent, or use Boric Acid-impregnated silica (stir silica in methanolic boric acid, then dry) to "cap" the active sites on the silica [5].

Q: Why does the 5-fluoro group matter? A: It is electron-withdrawing. While it makes the boron more Lewis acidic (reactive), it also stabilizes the anionic intermediate formed during protodeboronation, slightly increasing the risk of instability compared to the non-fluorinated analog.

Q: I need to remove the Pinacol ester to get the free acid. How? A: Do not use standard acidic hydrolysis; it will likely fail or take days. Use the Oxidative Hydrolysis method:

  • Suspend ester in Acetone/Water (1:1).

  • Add NaIO4 (3 equiv) and NH4OAc (3 equiv).

  • Stir 24h. The periodate cleaves the pinacol diol, releasing the acid [6].

References

  • AstraZeneca : "Diethanolamine adducts as stable, purifyable surrogates for boronic acids." Citations regarding DEA purification efficiency.1[1][2][4][5][6][7]

  • BenchChem : "Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation and Hydrolysis." Detailed methodology for DEA complexation.8[1][4][6][7][9]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. : "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev., 2014. (Mechanistic insights on protodeboronation of ortho-substituted aryls). 10

  • Buchwald, S. L., et al. : "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." J. Am. Chem. Soc.[11][12] (General reference for XPhos/SPhos utility in hindered couplings). 13[2][6][7]

  • BenchChem : "Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel." [6][7]

  • ChemRxiv : "Boronic acids protecting groups with standard deprotecting conditions (NaIO4 cleavage)." 12

Sources

Technical Support Center: Catalyst Selection for 4-Bromo-5-fluoro-2-methylphenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by the use of 4-Bromo-5-fluoro-2-methylphenylboronic acid. As a sterically hindered and electronically complex substrate, successful coupling requires careful consideration of catalyst, ligand, and reaction conditions. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction yields, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this substrate.

Q1: What are the primary challenges when using this compound in a Suzuki-Miyaura coupling?

The primary challenges stem from the substrate's structure:

  • Steric Hindrance: The ortho-methyl group significantly increases steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred to the palladium center, and can also slow the final reductive elimination step.[1][2]

  • Electronic Effects: The molecule possesses both an electron-donating group (methyl) and an electron-withdrawing group (fluoro). This mixed electronic nature can influence the nucleophilicity of the boronic acid and its reactivity profile. While electron-poor boronic acids can sometimes be challenging coupling partners, the presence of the methyl group can modulate this effect.[3]

Q2: What is the best starting point for a catalyst and ligand system for this substrate?

For sterically demanding substrates, the catalyst system must be able to accommodate the bulk and facilitate the difficult coupling steps. A robust starting point is a palladium(0) source combined with a bulky, electron-rich phosphine ligand.

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[4]

  • Ligand: Buchwald-type biaryl phosphine ligands are highly recommended. XPhos or SPhos are excellent initial choices due to their large steric footprint and high electron-donating ability, which promotes both oxidative addition and reductive elimination.[5][6] N-Heterocyclic Carbenes (NHCs) are also a powerful class of ligands for hindered couplings.[5]

Q3: Which base and solvent combination should I try first?

The choice of base and solvent is critical for activating the boronic acid and ensuring solubility of all components.[7]

  • Base: A moderately strong inorganic base is often optimal. Potassium phosphate (K₃PO₄) is highly effective in sterically hindered couplings as it is strong enough to form the active boronate species without promoting significant side reactions.[7][8] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[9]

  • Solvent: A polar aprotic solvent is typically used. A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 ratio) is a standard and effective choice.[8] Toluene/water or THF/water mixtures can also be successful.[9][10] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Guide for Common Issues

Even with an optimized starting point, challenges can arise. This guide provides a systematic approach to troubleshooting common problems.

Problem 1: Low or No Product Yield

A low yield is the most common issue and can be traced to several factors.[8]

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pd(0) catalyst or phosphine ligand has been oxidized by atmospheric oxygen.[8] Phosphine ligands are particularly susceptible to oxidation.

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Use techniques like freeze-pump-thaw cycles (for solvents) or sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.[9] Assemble the reaction under a strict inert atmosphere. Use fresh, high-purity ligands and catalysts.

  • Inefficient Transmetalation (Due to Steric Hindrance):

    • Cause: The chosen ligand is not bulky enough to overcome the steric clash of the ortho-methyl group.

    • Solution: Screen more sterically demanding ligands. If you started with XPhos, consider trying other Buchwald ligands or an N-Heterocyclic Carbene (NHC)-based catalyst system, which are known to be highly effective for hindered substrates.[5][11]

  • Protodeboronation Side Reaction:

    • Cause: The boronic acid is being replaced by a hydrogen atom from water or another proton source before it can couple.[12] This is a significant side reaction, especially at elevated temperatures or with certain bases.

    • Solution:

      • Minimize Water: While some water is necessary, excess can be detrimental. Use the recommended solvent ratio (e.g., 4:1 Dioxane/H₂O).

      • Change the Base: If protodeboronation is suspected with a hydroxide base, switch to K₃PO₄ or KF.[7]

      • Lower Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. High temperatures can accelerate decomposition.[8]

      • Use a Boronic Ester: As a last resort, convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation.[4]

Problem 2: Significant Formation of Homocoupled Byproduct

Homocoupling results in a biaryl product formed from two molecules of the boronic acid.

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Cause: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a common side reaction catalyzed by palladium.[4]

    • Solution: Rigorous degassing is the most critical step. Ensure your inert atmosphere technique is flawless throughout the setup and reaction time.

  • Pd(II) Precatalyst Reduction:

    • Cause: When using a Pd(II) source like Pd(OAc)₂, the boronic acid itself can act as the reductant to form the active Pd(0) catalyst. This process consumes two molecules of the boronic acid, leading to the homocoupled product.[13]

    • Solution: Start with a Pd(0) source, such as Pd₂(dba)₃, to bypass this initial reduction step.[8]

Catalyst Selection and Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing your catalyst system for this challenging substrate.

G start Start: Couple 4-Bromo-5-fluoro- 2-methylphenylboronic acid analyze Analyze Substrate: - High Steric Hindrance (ortho-Me) - Mixed Electronics (F, Me) start->analyze initial_choice Initial Catalyst System Selection analyze->initial_choice ligand_choice Ligand: Bulky & Electron-Rich (e.g., XPhos, SPhos) initial_choice->ligand_choice pd_choice Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ initial_choice->pd_choice base_solvent Base/Solvent: K₃PO₄ in Dioxane/H₂O (4:1) initial_choice->base_solvent run_rxn Run Initial Experiment (80-100 °C, Inert Atmosphere) ligand_choice->run_rxn pd_choice->run_rxn base_solvent->run_rxn analyze_result Analyze Outcome run_rxn->analyze_result success High Yield >85% Reaction Optimized analyze_result->success Good low_yield Low Yield / No Reaction analyze_result->low_yield Poor side_products Side Products Observed (Homocoupling, Protodeboronation) analyze_result->side_products Poor troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield troubleshoot_side Troubleshoot Side Products side_products->troubleshoot_side ts1 1. Check Degassing / Reagent Purity 2. Increase Temperature Cautiously 3. Screen Bulkier Ligand (e.g., RuPhos, NHC) troubleshoot_yield->ts1 ts1->run_rxn Re-run ts2 1. Improve Degassing Rigorously 2. Switch to Pd(0) Precatalyst 3. Screen Alternative Base (e.g., Cs₂CO₃, KF) troubleshoot_side->ts2 ts2->run_rxn Re-run

Sources

Technical Support Center: Stability and Handling of 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Bromo-5-fluoro-2-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this sterically hindered and electronically modified building block in their synthetic workflows. We will address the core stability challenges, particularly under the basic conditions typical of cross-coupling reactions, and provide actionable troubleshooting strategies and optimized protocols to ensure experimental success.

Section 1: Frequently Asked Questions - Core Stability & Handling

This section addresses fundamental questions regarding the inherent stability and proper management of this compound.

Q1: What is the primary stability concern for this compound under basic conditions?

The principal stability issue is its susceptibility to protodeboronation , a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This undesired side reaction converts your valuable boronic acid into the corresponding byproduct, 1-bromo-2-fluoro-5-methylbenzene, which is inert in the desired cross-coupling reaction and can complicate purification. This process is often accelerated by the very conditions required for many cross-coupling reactions, namely the presence of a base, water, and elevated temperatures.[2][3]

Q2: How do the specific substituents on this molecule (ortho-methyl, fluoro, bromo) influence its stability?

The unique substitution pattern of this molecule creates a delicate balance of steric and electronic effects that significantly impacts its stability:

  • Ortho-Methyl Group (Steric Hindrance): The methyl group at the 2-position introduces significant steric bulk around the boronic acid moiety. Sterically hindered arylboronic acids are known to be particularly prone to protodeboronation.[4][5] This bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, providing a larger kinetic window for the competing decomposition pathway to occur.[6]

  • Fluoro and Bromo Groups (Electronic Effects): The fluorine and bromine atoms are electron-withdrawing, which acidifies the boronic acid. While electron-withdrawing groups can sometimes stabilize against certain decomposition pathways, highly electron-deficient arenes may undergo protodeboronation through a distinct mechanism involving a transient aryl anion, especially under strongly basic conditions.[1][7][8]

Q3: What is the general mechanism of base-catalyzed protodeboronation?

Protodeboronation under basic conditions is a well-studied process.[1] The base plays a dual role: it is essential for activating the boronic acid for cross-coupling but also facilitates its decomposition.[9][10]

  • Boronate Formation: The base (e.g., hydroxide, carbonate) reacts with the Lewis acidic boronic acid to form a more nucleophilic tetrahedral boronate species (Ar-B(OH)₃⁻).[2][9] This is a required step for efficient transmetalation to the palladium center in Suzuki-Miyaura reactions.

  • Protonolysis: This activated boronate species is then susceptible to protonolysis, where a proton source (typically water in the reaction medium) cleaves the C-B bond, leading to the formation of the arene (Ar-H) and boric acid.[1][7]

G cluster_0 Base-Catalyzed Protodeboronation Pathway A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate (ate-complex) (Ar-B(OH)₃⁻) A->B + Base (Fast Equilibrium) C Protodeboronated Product (Ar-H) B->C + Proton Source (Rate-Limiting Step) D Boric Acid (B(OH)₃) Base Base (e.g., OH⁻) ProtonSource Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Q4: How should I properly store and handle this compound to ensure its long-term integrity?

Proper storage is critical to prevent gradual degradation. Boronic acids are sensitive to air and moisture and can dehydrate to form cyclic boroxine anhydrides.[11][12]

  • Storage Conditions: Store the solid reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[12][13] A desiccator or a controlled-atmosphere glovebox is ideal.

  • Container Choice: Use the original supplier container. If repackaging, use amber glass or high-density polyethylene (HDPE) bottles.[12]

  • Handling: Weigh out the reagent quickly and reseal the container promptly to minimize exposure to atmospheric moisture. Do not leave the container open on the bench.

  • Inventory Management: Always label containers with the date received and the date opened.[13] It is advisable to use a First-In, First-Out (FIFO) inventory system to ensure older stock is used first.[12]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides solutions to common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem 1: My reaction shows low or no yield of the desired coupled product, and starting materials are consumed.

This often points to significant degradation of the boronic acid.

  • Possible Cause: The combination of base, solvent, and temperature is too harsh, leading to rapid protodeboronation that outcompetes the desired catalytic cycle.

  • Troubleshooting Strategy & Solutions:

    • Lower the Temperature: While many Suzuki couplings require heat, excessive temperatures can dramatically accelerate decomposition.[14] Determine the minimum temperature required for the catalytic turnover of your specific substrate. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

    • Change the Base: The choice of base is critical. Strong, highly soluble bases like NaOH or KOH can be aggressive. Consider switching to a weaker or heterogeneous base. See the table below for guidance.

    • Use Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excess water provides the proton source for protodeboronation. If using a solvent system like Dioxane/H₂O, try reducing the proportion of water or switching to a system with a phosphate base, which is less hydrolytically active.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[3][15] These esters often exhibit enhanced stability and can release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[3]

BaseTypical ConditionsAdvantagesDisadvantages
K₃PO₄ Toluene/H₂O, Dioxane/H₂OOften provides a good balance of reactivity and minimizes protodeboronation for sensitive substrates.Can be less effective for very challenging couplings.
K₂CO₃ Toluene/H₂O, DMFA common, cost-effective choice.Can be too basic and promote protodeboronation, especially at high temperatures.[4]
Cs₂CO₃ Dioxane, TolueneHighly effective for sterically hindered substrates due to its high solubility in organic solvents.More expensive; can be very basic and may still cause degradation.
Organic Bases (e.g., Et₃N, DIPEA) Anhydrous solventsUseful when aqueous conditions must be avoided.Often less effective for activating the boronic acid.

Table 1: Comparison of common bases for Suzuki-Miyaura coupling.

Problem 2: I observe a significant amount of the protodeboronated byproduct (1-bromo-2-fluoro-5-methylbenzene) in my reaction mixture.

This is a direct confirmation that protodeboronation is the major competing side reaction.

  • Troubleshooting Workflow: Follow this decision tree to systematically address the issue.

G start_node High Protodeboronation Observed decision_node1 Is Temp > 90°C? start_node->decision_node1 Analyze Conditions decision_node decision_node action_node action_node end_node Re-run Optimized Reaction action_node1 Reduce Temp to 70-80°C & Increase Time decision_node1->action_node1 Yes decision_node2 Using Strong Base? (e.g., NaOH, Cs₂CO₃) decision_node1->decision_node2 No action_node1->end_node action_node2 Switch to Milder Base (e.g., K₃PO₄) decision_node2->action_node2 Yes decision_node3 Is Reaction Time > 12h? decision_node2->decision_node3 No action_node2->end_node action_node3 Monitor by TLC/LCMS & Stop When Complete decision_node3->action_node3 Yes action_node4 Consider Using a Pinacol or MIDA Ester decision_node3->action_node4 No action_node3->end_node action_node4->end_node

Caption: Troubleshooting workflow for excessive protodeboronation.

Problem 3: I am observing significant homocoupling of the boronic acid.

Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is another common side reaction.

  • Possible Cause A: Presence of oxygen in the reaction. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process also mediated by the palladium catalyst.[11][14]

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Sparge your solvents with argon or nitrogen for at least 30 minutes before use. Assemble the reaction under a positive pressure of an inert gas.

  • Possible Cause B: Use of a Pd(II) precatalyst. The in situ reduction of Pd(II) to the active Pd(0) can sometimes consume the boronic acid as a reductant, leading to homocoupling.[2][14]

    • Solution: Consider starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require a reduction step.

Section 3: Recommended Experimental Protocols

Protocol 1: QC Stability Test for this compound

Before committing to a large-scale reaction, run this small-scale test to assess the stability of your boronic acid under the planned conditions.

  • Preparation: To a 4 mL vial containing a stir bar, add this compound (0.1 mmol, 1.0 eq) and an internal standard (e.g., biphenyl, 0.1 mmol, 1.0 eq).

  • Reaction Setup: Under an inert atmosphere, add the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 eq).

  • Solvent Addition: Add the proposed solvent system (e.g., 1 mL of pre-degassed Dioxane/H₂O 4:1).

  • Heating: Seal the vial tightly and place it in a preheated block at your desired reaction temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), remove the vial, cool it to room temperature, and quench a small aliquot with 1M HCl.

  • Analysis: Extract the aliquot with a suitable organic solvent (e.g., EtOAc), dry the organic layer, and analyze by GC-MS or LC-MS.

  • Interpretation: Quantify the ratio of the remaining boronic acid to the protodeboronated byproduct relative to the internal standard. If more than 10-15% degradation is observed, the conditions are likely too harsh.

Protocol 2: Optimized Suzuki-Miyaura Coupling Starting Point

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vessel containing a stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 0.025 mmol, 2.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of Toluene and 0.5 mL of H₂O).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • C. Zou, et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link][16]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link][1]

  • M. Li, et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett. Available at: [Link][17]

  • A. J. J. Lennox & G. C. Lloyd-Jones. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link][7][8]

  • A. F. M. M. Rahman, et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link][9]

  • N. C. Anderson. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Available at: [Link][4]

  • Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link][15]

  • N. C. Anderson. (2015). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link][5]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link][18]

  • A. J. J. Lennox & G. C. Lloyd-Jones. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link][2]

  • D. M. Knapp, et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link][3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][10]

  • Cubework. (n.d.). Boronic Acid Warehouse Storage. Retrieved from [Link][12]

  • J. C. H. Lee, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. Available at: [Link][6]

  • Kent State University. (n.d.). Proper Chemical Storage. Retrieved from [Link][13]

Sources

workup procedures for removing boron byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Guide. Removing boron-containing byproducts—such as unreacted boronic acids, cleaved pinacol, and trialkylboranes—is a notorious bottleneck following Suzuki-Miyaura cross-couplings, Miyaura borylations, and hydroboration reactions. Boron species often streak on silica gel, co-elute with target compounds, or form stubborn emulsions during liquid-liquid extraction.

This guide provides field-proven, self-validating methodologies to clear boron byproducts without relying on exhaustive and wasteful chromatography.

Diagnostic Summary: Boron Removal Strategies

To select the appropriate workup, match your byproduct and product solubility profile to the quantitative data summarized below.

Target ByproductRecommended TechniqueMechanism of ActionTypical Product Recovery
Pinacol Azeotropic DistillationCo-evaporation of pinacol-water azeotrope under vacuum.>95%
Boronic Acids (Lipophilic Product)Sorbitol/Mannitol WashLowers boron pKa via cis-diol complexation, driving it into the aqueous phase.90–98%
Boronic Acids (Hydrophilic Product)DEAM ComplexationTridentate coordination forms a highly crystalline, insoluble bicyclic adduct.85–95%
Trialkylboranes Oxidative Workup (H₂O₂/NaOH)1,2-alkyl migration converts C-B bonds to alcohols and water-soluble borate salts.>90%

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling is complete, but cleaved pinacol is co-eluting with my product on silica gel. How do I remove it without running a second column? The Causality: Pinacol (2,3-dimethyl-2,3-butanediol) is highly soluble in organic solvents. On silica gel, its diol motif hydrogen-bonds moderately, causing it to streak broadly across multiple fractions and contaminate your target compound. The Solution: Pinacol forms a highly volatile azeotrope with water. Instead of chromatography, you can perform an azeotropic distillation. By repeatedly dissolving your crude mixture in aqueous methanol and evaporating it under reduced pressure, the pinacol co-distills with the water, leaving your pure product behind in the flask[1].

Q2: I have excess arylboronic acid in my crude mixture. Washing with 1M NaOH degrades my base-sensitive product, but mild aqueous washes leave the boron behind. What is a milder alternative? The Causality: Boronic acids (


) are weak Lewis acids (pKa ~9–10). In mildly basic water (pH 8), they remain mostly neutral and partition into the organic layer. However, polyols like sorbitol or mannitol possess adjacent cis-diols that readily condense with the empty p-orbital of boron to form a cyclic boronate ester[2]. This complexation significantly increases the Lewis acidity of the boron center, dropping its pKa to ~4. The resulting boron-sorbitol complex becomes fully anionic (a tetrahedral borate) at neutral or mildly basic pH, driving it entirely into the aqueous phase[2][3].

Q3: My synthesized product is highly polar and water-soluble, making aqueous extractions impossible. How can I scavenge the unreacted boronic acid? The Causality: When aqueous workups fail, you must force the boron to precipitate. Diethanolamine (DEAM) acts as a tridentate ligand (N, O, O). When added to a crude mixture, its two hydroxyl groups form a boronate ester, while the nitrogen lone pair coordinates to the empty p-orbital of the boron atom. This forms a rigid, sp³-hybridized bicyclic structure with a strong transannular N→B dative bond. This adduct is highly polar, crystalline, and completely insoluble in non-polar solvents like ether or hexanes, allowing the boron to be removed by simple filtration[4].

Q4: After a hydroboration reaction, I have a stubborn organoborane emulsion. How do I break it and isolate my product? The Causality: Trialkylboranes are highly lipophilic and resistant to aqueous extraction. Adding H₂O₂ and NaOH generates the hydroperoxide anion (HOO⁻), a strong nucleophile that attacks the empty p-orbital of boron. This triggers a retentive 1,2-alkyl migration from boron to oxygen, breaking the weak O-O bond. After three successive migrations and base hydrolysis, the organoborane is fully converted into water-soluble sodium borate salts and the corresponding alcohol, breaking the emulsion and allowing clean phase separation[5].

Experimental Protocols

Protocol A: Sorbitol-Mediated Aqueous Extraction (For Lipophilic Products)

Use this to remove boronic acids when your target product is soluble in organic solvents (e.g., EtOAc, DCM).

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent Preparation: Prepare a 1.0 M solution of D-Sorbitol in 1.0 M aqueous

    
     (pH ~9).
    
  • Extraction: Add the Sorbitol/

    
     solution to the organic layer in a separatory funnel (1:1 volume ratio).
    
  • Agitation: Shake vigorously for 2 minutes. The sorbitol will complex the boronic acid, rendering it anionic and water-soluble.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Validation Step: Spot the organic layer on a TLC plate and stain with Cerium Ammonium Molybdate (CAM). Boronic acids stain a distinct bright blue/yellow. Repeat the sorbitol wash (usually 2-3 times) until the TLC spot for the boronic acid completely disappears.

  • Final Wash: Wash the organic layer once with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Diethanolamine (DEAM) Complexation (For Hydrophilic Products)

Use this to precipitate boronic acids when your target product cannot be subjected to aqueous washes.

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve it in a non-polar solvent system (e.g., Diethyl Ether or THF/Hexanes).

  • Complexation: Add 1.2 equivalents of Diethanolamine (DEAM) relative to the estimated remaining boronic acid.

  • Stirring: Stir the mixture at room temperature for 2–4 hours. A white, crystalline precipitate (the DEAM-boronate adduct) will begin to form[4].

  • Filtration: Filter the suspension through a pad of Celite.

  • Validation Step: Weigh the recovered precipitate. The mass should closely match the theoretical yield of the DEAM-boronate adduct, confirming quantitative scavenging.

  • Concentration: Concentrate the filtrate to obtain your boron-free product. (Note: Polymer-supported PS-DEAM resin can also be used and simply filtered off[4]).

Protocol C: Azeotropic Distillation of Pinacol

Use this to remove cleaved pinacol without chromatography.

  • Aqueous Dissolution: Dissolve the crude concentrated residue in a 1:1 mixture of Methanol and Water (approx. 10 mL per mmol of substrate).

  • Evaporation: Attach the flask to a rotary evaporator and remove the solvents under reduced pressure (40 °C water bath). The pinacol will co-distill with the water[1].

  • Cycling: Redissolve the resulting residue in the Methanol/Water mixture and evaporate again.

  • Validation Step: Take a crude ¹H NMR of the residue. Look for the intense singlet at ~1.24 ppm corresponding to the methyl groups of pinacol. Repeat the dissolution-evaporation cycle (typically 3–5 cycles) until the pinacol peak is <1 mol%[1].

Workflows & Mechanisms

G Start Crude Reaction Mixture (Contains Boronic Acid) Q1 Is the product highly water-soluble? Start->Q1 Sorbitol Sorbitol/Mannitol Wash (Aqueous Extraction) Q1->Sorbitol No (Lipophilic) DEAM Diethanolamine (DEAM) Complexation Q1->DEAM Yes (Hydrophilic) SorbitolMech Forms water-soluble anionic borate complex Sorbitol->SorbitolMech DEAMMech Forms insoluble crystalline adduct DEAM->DEAMMech

Decision tree for selecting a boronic acid removal strategy based on product solubility.

G Organoborane Organoborane (R3B) Adduct Borate Complex [R3B-OOH]- Organoborane->Adduct + HOO- Peroxide Hydroperoxide Anion (HOO-) Peroxide->Adduct Migration Alkyl Migration (C to O) Adduct->Migration Loss of OH- Hydrolysis Hydrolysis (NaOH) Migration->Hydrolysis Repeat 3x Products Alcohol (ROH) + Water-Soluble Borate Hydrolysis->Products

Mechanistic pathway of the oxidative workup converting organoboranes to alcohols.

References

  • Biotage. Polymer-Bound Diethanolamine PS-DEAM. Available at:[Link]

  • University of Bristol / Lloyd-Jones et al. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts (Azeotropic Pinacol Removal). Available at:[Link]

  • ResearchGate / Journal of Membrane Science. Boron removal from water by complexation to polyol compounds. Available at: [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Available at:[Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Fluoro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with the Suzuki-Miyaura cross-coupling of fluoro-substituted arylboronic acids.

Polyfluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid, pentafluorophenylboronic acid) are highly prone to rapid degradation under standard coupling conditions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you outcompete degradation and maximize your cross-coupling yields.

🔬 Core Mechanistic Challenge: Why Do Fluoro-Boronic Acids Fail?

Before adjusting your reaction parameters, you must understand the causality behind the failure. The introduction of highly electronegative fluorine atoms onto the aromatic ring creates two compounding issues:

  • Increased Lewis Acidity: The electron-withdrawing inductive effect of fluorine makes the boron center highly Lewis acidic, causing it to rapidly coordinate with bases (OH⁻, RO⁻) to form a boronate complex[1].

  • Aryl Anion Stabilization: Once the boronate is formed, the same fluorine atoms stabilize the transient aryl anion. If a proton source (like water) is present, the activation energy for heterolytic C–B bond cleavage plummets, leading to rapid protodeboronation (yielding the degraded fluoroarene and boric acid)[1].

To achieve high yields, your transmetalation rate must outpace this base-catalyzed protodeboronation.

Mechanism ArB Fluoro-Arylboronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- ArB->Boronate + Base Base Base (OH- / F-) Base->Boronate Transmetalation Transmetalation (Productive) Boronate->Transmetalation Pd(II)-Ar' Protodeboronation Protodeboronation (Degradation) Boronate->Protodeboronation + H2O / H+ Product Cross-Coupled Product Ar-Ar' Transmetalation->Product Degraded Degraded Arene Ar-H Protodeboronation->Degraded

Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

🛠️ Frequently Asked Questions & Troubleshooting

Q1: I am observing complete degradation of my polyfluorophenylboronic acid before any product forms. Which base should I use?

Stop using strong aqueous bases like NaOH or Na₂CO₃. Strong hydroxide sources accelerate the formation of the unstable trihydroxyboronate intermediate[1].

  • Solution: Switch to anhydrous fluoride salts (e.g., CsF, KF) or mild phosphates (e.g., K₃PO₄). Fluoride acts as a mild base that activates the boron center by forming a fluoroborate species, which is significantly less prone to protodeboronation than the corresponding hydroxyboronate[2].

Q2: How do I optimize the solvent system for highly sensitive substrates?

Water is the primary proton source for protodeboronation. If your substrate degrades within minutes, you must move to an anhydrous system.

  • Solution: Use anhydrous THF, Dioxane, or DMF. If you must use an aqueous base (like 0.5 M K₃PO₄) to ensure base solubility, use a biphasic system (e.g., THF/H₂O) and pair it with an ultra-fast catalyst to ensure the reaction finishes before degradation occurs[3].

Q3: Pentafluorophenylboronic acid is completely unreactive in my standard Suzuki setup. What is missing?

Pentafluorophenylboronic acid is notoriously inactive under normal conditions and requires specialized activation[2].

  • Solution: You must use a synergistic combination of CsF and Ag₂O . The addition of Ag₂O is essential for promoting the transmetalation step of highly fluorinated, electron-poor systems while CsF provides the necessary anhydrous basicity[4].

Q4: Does changing the catalyst help prevent degradation?

Absolutely. The structure of the ligand and the oxidation state of the precatalyst dictate how fast the active Pd(0) species is generated.

  • Solution: Use Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G2). These precatalysts form the catalytically active species rapidly at room temperature, allowing the Suzuki-Miyaura coupling to proceed to completion in under 30 minutes—well before base-catalyzed deboronation can consume the starting material[3].

📊 Base & Solvent Optimization Matrix

Use the following self-validating data table to select the appropriate base and solvent system based on your substrate's fluorination level.

Base SystemSolvent SystemProtodeboronation RiskTransmetalation RateRecommended Use Case
Na₂CO₃ (aq) Toluene / EtOHVery HighModerateAvoid. Leads to rapid degradation of polyfluorinated substrates.
K₃PO₄ (0.5 M aq) THF (Biphasic)ModerateVery FastMono/Di-fluorinated substrates using fast Buchwald G3 precatalysts at RT[3].
CsF (Anhydrous) DMF or DioxaneLowModerateHighly fluorinated (tetra/penta) substrates. Use with Ag₂O[4].
KF (Anhydrous) THFLowSlowMild conditions for highly sensitive ortho-fluoro substrates[2].

🧪 Validated Experimental Protocols

Protocol 1: Self-Validating Baseline Stability Test (NMR)

Trustworthiness Check: Never waste expensive palladium catalysts without first proving your boronic acid can survive your chosen base/solvent system.

  • In an NMR tube, dissolve 0.1 mmol of your fluoro-substituted boronic acid in 0.5 mL of deuterated solvent (e.g., THF-d8).

  • Add the stoichiometric equivalent of your chosen base (e.g., CsF or K₃PO₄).

  • Monitor the sample via ¹⁹F NMR at t = 0, t = 30 min, and t = 120 min.

  • Causality Check: Look for the appearance of the hydrodefluorinated/protodeboronated arene (Ar-H). If degradation exceeds 10% within 30 minutes, your transmetalation step will likely fail. You must switch to a milder base (e.g., KF) or strictly anhydrous conditions.

Protocol 2: High-Speed Room Temperature Coupling of Polyfluorophenylboronic Acids

Objective: Outcompete protodeboronation using rapid oxidative addition and transmetalation[3].

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 equiv), polyfluorophenylboronic acid (1.5 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration. Stir to dissolve.

  • Base Introduction: Outside the glovebox, rapidly inject a degassed 0.5 M aqueous K₃PO₄ solution (2.0 equiv of base).

  • Reaction: Stir vigorously at room temperature (20–25 °C). Do not heat. Elevated temperatures exponentially increase the protodeboronation rate[1].

  • Quench & Workup: Monitor via GC/MS. Reactions typically complete within 30 minutes. Quench immediately with saturated aqueous NH₄Cl to neutralize the base and halt any unreacted boronic acid degradation.

Workflow Step1 1. Reagent Prep Dry solvents, inert atmosphere Step2 2. Catalyst Selection Rapid precatalysts (e.g., Buchwald G3) Step1->Step2 Step3 3. Base & Solvent Weak base (CsF/K3PO4), low-water Step2->Step3 Step4 4. Reaction Execution Room temp, monitor kinetics Step3->Step4 Step5 5. Quench & Workup Rapid quench to halt degradation Step4->Step5

Step-by-step experimental workflow for coupling unstable fluoro-arylboronic acids.

📚 References

1.[3] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society (acs.org). 3 2.[1] Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society (ljmu.ac.uk). 1 3.[4] Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters (researchgate.net). 4 4.[2] Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry (acs.org). 2

Sources

storage conditions to prevent anhydride formation in boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention and Management of Anhydride (Boroxine) Formation

Ticket ID: B-OH-001 Assigned Specialist: Senior Application Scientist, Boron Chemistry Division

Introduction: The "Dirty Secret" of Boronic Acids

Welcome to the technical support portal. If you are observing inconsistent stoichiometry, "missing" equivalents in Suzuki couplings, or unexplainable solubility issues, you are likely dealing with boroxine formation .

The Reality: It is thermodynamically difficult to completely prevent anhydride formation in many solid-state boronic acids over long storage periods. Boronic acids (


) exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines) and water.[1]

Instead of fighting thermodynamics, this guide will teach you how to minimize the shift, diagnose the ratio, and rehydrate your sample to restore reactivity.

Part 1: The Science of Dehydration

The Equilibrium Cycle

Boronic acids dehydrate to form six-membered cyclic rings called boroxines . This process is reversible and driven by entropy (the release of water molecules).

Key Drivers:

  • Entropy: Favors boroxine (release of 3

    
     molecules).[1]
    
  • Temperature: Heat drives water off, shifting equilibrium to the boroxine.

  • Humidity: Moisture shifts the equilibrium back to the free acid.

  • Substituents: Electron-withdrawing groups (e.g.,

    
    ) accelerate hydrolysis (reversion to acid); Electron-donating groups stabilize the boroxine.
    

BoronicEquilibrium Acid Boronic Acid 3 R-B(OH)2 Transition Dehydration Process Acid->Transition Heat / Vacuum / Dry Air Oxidation Risk: Oxidative Deboronation (to Phenols) Acid->Oxidation O2 exposure Transition->Acid Boroxine Boroxine (Anhydride) (RBO)3 + 3 H2O Transition->Boroxine Boroxine->Transition + Water / Humidity

Figure 1: The dynamic equilibrium between Boronic Acid and Boroxine. Note that while moisture cures the anhydride, it must be balanced against oxidative stability.

Part 2: Diagnostic Guide (Is my sample degraded?)

Before altering your reaction stoichiometry, determine the extent of dehydration.

Quick Visual & Physical Checks
ObservationDiagnosisAction
Melting Point Broad or Higher than CoA. Boroxines often have distinct (sometimes higher) melting points than the parent acid.Do not rely on MP for purity. Use titration or NMR.[2]
Solubility Inconsistent. Boroxines are less polar than the free acid and may dissolve slower in aqueous/alcoholic media.Sonicate in the presence of water to revert.[2]
Appearance Chalky/Powdery. Loss of crystalline sheen often indicates surface dehydration.Proceed to Quantitative Analysis.
Quantitative Analysis: NMR Spectroscopy

 NMR is the gold standard for distinguishing the 

boron center of the acid versus the anhydride.

Protocol:

  • Dissolve ~10 mg sample in anhydrous

    
     or 
    
    
    
    (Note: Wet solvents will hydrolyze the boroxine in the tube, giving a false "pure acid" result).
  • Acquire

    
     NMR (typically 128 MHz).
    

Interpretation Table: | Species |


 Chemical Shift (

) | Signal Character | | :--- | :--- | :--- | | Boronic Acid (

) | ~ 28 - 30 ppm | Broad singlet | | Boroxine (

) | ~ 32 - 35 ppm | Broad singlet (Downfield shift) | | Boronate Ester (if protected) | ~ 30 ppm | Sharper than acid |

Expert Insight: If you see a single peak at ~30 ppm in a wet solvent (like standard


 from an older bottle), you likely hydrolyzed the anhydride during preparation. Use dry solvents to see the true storage state.

Part 3: Storage & Prevention Strategies

To prevent anhydride formation, you must maintain the hydration sphere of the boron atom without encouraging oxidation. This is a delicate balance.

The Storage Paradox
  • To prevent Oxidation: Store Cold & Dry (Desiccator).

  • To prevent Anhydride: Store Cool & Humid.

Recommended Protocol (The "Goldilocks" Zone):

  • Temperature: Store at 2°C to 8°C .

    • Why: Lower temperatures kinetically slow the dehydration reaction and the entropy-driven release of water.

  • Container: Tightly sealed amber glass or HDPE.

    • Do NOT store under high vacuum for extended periods; this actively strips water and forces boroxine formation.

  • Atmosphere: Argon backfill is recommended to prevent oxidation.

    • Troubleshooting: If your specific boronic acid is oxidation-resistant but dehydration-prone, do not use a desiccator . Store in a sealed container with the ambient moisture it was packaged with.

Part 4: Remediation (Rehydration Protocol)

If your boronic acid has converted to boroxine (anhydride), you do not need to discard it. You can revert it in situ or physically rehydrate it.

Method A: In-Situ Reversion (Recommended for Synthesis)

Best for: Suzuki-Miyaura Couplings where stoichiometry is flexible.

  • Calculate stoichiometry based on the molecular weight of the Boroxine (or assume the mixture is 100% boroxine to be safe—this ensures you have at least 1 equivalent of Boron).

  • Add the solvent system (e.g., Dioxane/Water or THF/Water).

  • Stir for 15 minutes before adding the catalyst. The water in the reaction solvent will hydrolyze the anhydride back to the active acid species.

Method B: Physical Recrystallization (for Analytical Standards)

Best for: When you need a pure, defined solid.

  • Dissolve: Dissolve the crude anhydride in a minimum amount of warm water (or water/methanol mix).

  • Filter: Filter any insoluble impurities while warm.

  • Crystallize: Allow to cool slowly. The boronic acid will crystallize out as the hydrate.

  • Drying (Critical): Air dry on a filter paper or use a vacuum oven at ambient temperature only.

    • Warning: Heating >50°C in a vacuum oven will immediately dehydrate the product back to the boroxine.

Part 5: Strategic Alternatives

If strict stoichiometry is required and hygroscopic storage is impossible, switch to protected boronates.

DerivativeStability ProfilePros/Cons
Pinacol Ester (BPin) HighPros: Resistant to hydrolysis; easy to purify on silica.Cons: Atom economy is lower; removal of pinacol byproduct can be difficult.
MIDA Boronate Very HighPros: Crystalline solids; stable to air/moisture; slow-release under basic conditions.Cons: Requires specific hydrolysis step to activate.
Trifluoroborate (

)
ExtremePros: Indefinite shelf life; air stable.Cons: Low solubility in organic solvents; requires aggressive hydrolysis.

References

  • Hall, D. G. (Ed.).[3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[4] Wiley-VCH.[3] Link[4]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2, 1833–1837. Link

  • Iwig, D. F., et al. (2017). The Boroxine–Boronic Acid Equilibrium.[1][2] Journal of the American Chemical Society, 139(46), 16838–16851. Link

  • Organic Syntheses. (1959). Benzeneboronic Anhydride.[6] Org.[6][7] Synth. 39, 3. Link

  • BenchChem. (2025).[8] Application Notes: Distinguishing Boronic Acids, Boronate Esters, and Boroxines using NMR. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Characterization of 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated organic molecules have assumed a pivotal role. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the precise and unambiguous characterization of these compounds is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the vast chemical shift range of the ¹⁹F nucleus, which provides a sensitive probe of the local electronic environment.[1][2][3]

The Decisive Edge of ¹⁹F NMR in Fluoro-Organoboron Chemistry

The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it a highly receptive nucleus for NMR studies.[1] Its chemical shifts are highly sensitive to changes in the electronic environment, spanning a range of over 800 ppm. This wide spectral dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules.[1][2] For fluoro-arylboronic acids, ¹⁹F NMR is not just a characterization tool; it is a powerful technique for assessing purity, monitoring reactions, and studying intermolecular interactions.[4]

Experimental Protocol: Acquiring a High-Fidelity ¹⁹F NMR Spectrum

The acquisition of a high-quality ¹⁹F NMR spectrum is foundational to accurate characterization. The following protocol is a self-validating system designed to yield reproducible and high-fidelity data for fluoro-arylboronic acids.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 10-20 mg of the fluoro-arylboronic acid. The higher end of this range is preferable for obtaining a good signal-to-noise ratio in a shorter acquisition time.

  • Solvent: Choose a deuterated solvent that fully dissolves the sample. Acetone-d₆ or DMSO-d₆ are common choices for phenylboronic acids. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Reference Standard: While an external reference can be used, an internal reference is often preferred for higher accuracy. A common reference is trifluorotoluene (C₆H₅CF₃) at a low concentration, with a chemical shift of approximately -63.72 ppm relative to CFCl₃.[5] However, for aqueous samples, more soluble references may be necessary.

  • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. Add a small, precisely known amount of the internal standard if desired. Ensure the solution is homogeneous.

2. NMR Spectrometer Setup and Calibration:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • Tuning and Matching: The NMR probe must be carefully tuned to the ¹⁹F frequency and the impedance matched to that of the spectrometer for optimal signal transmission and detection.

  • Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes spectral line broadening and improves resolution.

3. Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a standard 1D ¹⁹F NMR spectrum. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei is crucial for accurate quantitation. For routine qualitative analysis, a shorter delay of 1-2 seconds is often sufficient.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-20 mg sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A wide spectral width of at least 200 ppm should be used initially to ensure all fluorine signals are captured, as the chemical shifts of aryl fluorides can vary significantly.[1][6]

4. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be accurately phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline for accurate integration.

  • Referencing: The chemical shift axis should be referenced to the internal standard or an external reference. The standard reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃) at 0.00 ppm.[5]

Below is a Graphviz diagram illustrating the experimental workflow for acquiring a ¹⁹F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Reference prep2->prep3 acq1 Tune and Match Probe prep3->acq1 acq2 Shim B₀ Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Analyze Spectrum proc3->proc4

Caption: Experimental workflow for acquiring a high-fidelity ¹⁹F NMR spectrum.

Comparative Analysis: Expected ¹⁹F NMR Data

While experimental data for 4-Bromo-5-fluoro-2-methylphenylboronic acid is not directly available, we can predict its ¹⁹F NMR characteristics by analyzing the substituent effects in analogous compounds. A seminal study by Gierczyk et al. provides a comprehensive dataset for all possible fluorinated phenylboronic acids, which serves as an excellent basis for our comparison.[7]

Table 1: Predicted and Comparative ¹⁹F NMR Data for Fluoro-Arylboronic Acids

CompoundStructurePredicted/Observed ¹⁹F Chemical Shift (δ, ppm)Predicted/Observed Coupling Constants (J, Hz)
This compound (Target) ~ -110 to -115 (Predicted) ³J(F-H) ≈ 7-9, ⁴J(F-H) ≈ 3-5, ⁵J(F-B(OH)₂) ≈ 1-2
3-Fluoro-4-methylphenylboronic acid-118.6³J(F-H) = 9.8, ³J(F-H) = 7.4, ⁴J(F-CH₃) = 2.1
4-Bromo-2-fluorophenylboronic acid-109.9³J(F-H) = 10.5, ⁴J(F-H) = 8.2, ⁴J(F-H) = 5.2
4-Fluorophenylboronic acid-115.3³J(F-H) = 8.5, ⁴J(F-H) = 5.2

Note: Chemical shifts are referenced to CFCl₃. Data for analogs is adapted from Gierczyk et al., 2014.[7] The structures are illustrative and would be replaced with actual chemical drawings in a final publication.

Interpretation and Rationale:

The predicted chemical shift for our target molecule is based on the additive effects of the substituents on the fluorine nucleus. The bromine atom, being electron-withdrawing through induction but electron-donating through resonance, and the methyl group, being weakly electron-donating, will influence the electron density around the fluorine atom. The boronic acid group is also electron-withdrawing. By comparing with the analogs, we can infer the likely chemical shift.

The splitting pattern of the fluorine signal in this compound is expected to be a complex multiplet. It will primarily be a doublet of doublets due to coupling with the two ortho protons (³J(F-H)). Further smaller couplings to the meta methyl group protons (⁴J(F-H)) and potentially to the boronic acid group (⁵J(F-B(OH)₂)) would lead to further splitting or broadening of the peaks. Long-range couplings between fluorine and protons are common and can provide valuable structural information.[2]

Alternative and Complementary Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization relies on a suite of analytical techniques. The choice of technique depends on the specific information required.

  • ¹H and ¹³C NMR: These techniques provide crucial information about the proton and carbon framework of the molecule, respectively. They are essential for confirming the overall structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the O-H and B-O bonds of the boronic acid moiety.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

The following diagram illustrates the decision-making process for selecting the appropriate analytical techniques for the characterization of a novel fluoro-arylboronic acid.

analytical_decision cluster_primary Primary Characterization cluster_secondary Secondary Characterization start New Fluoro-arylboronic Acid Synthesized nmr ¹H, ¹³C, ¹⁹F NMR start->nmr Structural Backbone & Fluorine Environment ms Mass Spectrometry start->ms Molecular Formula Confirmation ir IR Spectroscopy nmr->ir Functional Group Verification xray X-ray Crystallography (if crystalline) nmr->xray Absolute Structure elemental Elemental Analysis ms->elemental Purity Assessment

Caption: Decision tree for the analytical characterization of a novel fluoro-arylboronic acid.

Conclusion

The ¹⁹F NMR characterization of this compound, while not directly documented, can be confidently approached through a comparative analysis with structurally related compounds. This guide has provided a detailed experimental protocol, predicted spectral data, and a discussion of alternative analytical techniques, all grounded in established scientific principles. For researchers in drug discovery and development, a thorough understanding and application of ¹⁹F NMR spectroscopy are indispensable for the successful advancement of fluorinated compounds from the laboratory to clinical applications.

References

  • Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Pianowski, Z. L., & Gierczyk, B. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Advances, 5(73), 59477-59483. [Link]

  • Gierczyk, B. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluorotoluene. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹⁹F NMR Coupling Constants. [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

  • University of Ottawa. (n.d.). ¹⁹F NMR Reference Standards. [Link]

Sources

Optimizing Mass Spectrometry Analysis for 4-Bromo-5-fluoro-2-methylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The analysis of 4-Bromo-5-fluoro-2-methylphenylboronic acid (CAS: 1256355-61-7) presents a classic analytical challenge common to halo-phenylboronic acids. These amphoteric molecules are pivotal intermediates in Suzuki-Miyaura cross-couplings for pharmaceutical synthesis.[1] However, their mass spectrometry (MS) behavior is notoriously complex due to:

  • Thermal Instability: Rapid dehydration into boroxines (trimers) under standard GC injector temperatures.[2]

  • Ionization Suppression: Poor ionization efficiency in standard ESI positive mode; tendency to form adducts or dimers in negative mode.

  • Isotopic Complexity: The interplay between Bromine (

    
    ) and Boron (
    
    
    
    ) isotopes creates convoluted spectral signatures.[2]

This guide objectively compares the two primary workflows—Direct ESI-MS (Negative Mode) and Derivatized GC-MS —to determine the optimal protocol for structural confirmation and purity assessment.

Molecular Profile & Theoretical Isotope Distribution[1][8]

Before analyzing fragmentation, one must establish the theoretical baseline. The unique isotopic "fingerprint" of this molecule is the primary tool for filtering noise from data.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~232.97 Da[2]
    
  • Key Isotope Contributions:

    • Bromine: ~1:1 ratio of

      
       and 
      
      
      
      (creates a doublet separated by 2 Da).[2]
    • Boron: ~1:4 ratio of

      
       and 
      
      
      
      (creates a precursor peak 1 Da lower).[2]
Theoretical Isotope Cluster (M-H)-
m/z (approx)CompositionRelative AbundanceNotes
231.0

~20%Pre-peak due to Boron-10
232.0

100% Base Peak (Monoisotopic)
233.0

~20%Mixed isotope
234.0

~98%Bromine-81 contribution

Comparative Analysis: Direct ESI vs. Derivatized GC-MS[1]

Method A: Direct Electrospray Ionization (ESI-MS)

Mode: Negative Ion Mode (


)
Status: High Throughput Screening / Quick Check[2]

Direct infusion ESI is fast but prone to artifacts. Boronic acids are Lewis acids; in negative mode, they often recruit a solvent molecule (methanol/water) to form a tetrahedral boronate anion, or they simply deprotonate.[2]

  • Primary Ion:

    
     (
    
    
    
    ).[2]
  • Common Artifacts:

    • Dehydration:

      
       (
      
      
      
      ).[2]
    • Dimerization:

      
       (
      
      
      
      ).[2]
    • Solvent Adducts:

      
      .
      

Fragmentation Pattern (MS/MS of m/z 231):

  • Loss of Water (18 Da): Formation of the boroxine precursor.[2]

  • Loss of

    
     (Protodeboronation):  Yields the halogenated phenyl anion (
    
    
    
    ) at
    
    
    .[2] This is the most diagnostic fragment for the aromatic core.
Method B: Derivatized GC-MS (Recommended)

Reagent: 1,3-Propanediol or Pinacol Status: Gold Standard for Purity & Structure[2]

Because the free acid dehydrates thermally to form irregular mixtures of anhydrides and boroxines in the GC inlet, derivatization is mandatory for reproducible data. Converting the acid to a cyclic boronate ester stabilizes the molecule.

Fragmentation Pattern (Pinacol Ester Derivative):

  • Molecular Ion (

    
    ):  Strong, stable signal at 
    
    
    
    (Shifted by +82 Da from free acid).[2]
  • Base Peak: Often

    
     (Loss of methyl from pinacol ring).[2]
    
  • Structural Fragments:

    • 
       Loss of bromine radical.[2]
      
    • 
       Loss of the pinacol-boronate group, leaving the aromatic cation.[2]
      

Visualization of Fragmentation Pathways[9]

The following diagram illustrates the divergent pathways between the "Artifact-prone" thermal degradation and the "Stabilized" derivatization route.

G Parent 4-Bromo-5-fluoro- 2-methylphenylboronic acid (MW ~233) ESI_Ion [M-H]- Ion (m/z 231/233) Parent->ESI_Ion ESI (-) Ionization Boroxine Artifact: Boroxine Trimer (m/z varies) Parent->Boroxine Thermal Dehydration (In Source) Deriv_Step Reaction w/ Pinacol Parent->Deriv_Step Sample Prep Deboronation Fragment: Phenyl Anion (m/z ~187) ESI_Ion->Deboronation MS/MS (Collision) Ester Pinacol Ester Derivative (MW ~315) Deriv_Step->Ester Stabilization Frag_Methyl Fragment: [M-CH3]+ (Stable Base Peak) Ester->Frag_Methyl EI Fragmentation Frag_Br Fragment: [M-Br]+ Ester->Frag_Br EI Fragmentation

Figure 1: Comparison of fragmentation and degradation pathways.[2] Note that derivatization (Green path) prevents the formation of thermal artifacts (Dotted line).[2]

Experimental Protocols

Protocol A: Rapid Derivatization for GC-MS

Use this method for purity certification.[2]

  • Preparation: Weigh 5 mg of this compound into a GC vial.

  • Reagent Addition: Add 1.2 equivalents of pinacol (2,3-dimethyl-2,3-butanediol).

  • Solvent: Dissolve in 1 mL of anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Reaction: Add approx. 100 mg of anhydrous

    
     (desiccant) to drive the equilibrium. Vortex for 30 seconds. Let stand for 10 minutes at room temperature.
    
    • Mechanism:[2] The diol reacts with the boronic acid to release water (absorbed by

      
      ) and form the cyclic ester.
      
  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

    • Inlet Temp: 250°C.

    • Column: DB-5MS or equivalent.

Protocol B: Direct ESI-MS Screening

Use this method for high-throughput fraction checking.[2]

  • Solvent: Methanol:Water (90:[2]10) with 0.1% Ammonium Acetate (buffer helps prevent adducts).[2]

  • Concentration: Dilute sample to 10 µg/mL.

  • Injection: Direct infusion at 5-10 µL/min.

  • Settings:

    • Polarity: Negative .[2]

    • Capillary Voltage: -2.5 kV (Boronic acids ionize easily; high voltage causes discharge).[2]

    • Cone Voltage: Low (20V) to preserve the molecular ion; High (60V) to induce fragmentation.[2]

Data Summary: Peak Identification Table

Use this table to interpret your mass spectrum.

m/z (Monoisotopic)Ion IdentityMethodDiagnostic Value
231 / 233

ESI (-)Parent Ion. Confirm presence of Boronic Acid.
213 / 215

ESI (-)Dehydrated artifact.[2] Common in source.
187 / 189

ESI (-)Deboronation. Confirms the halo-phenyl core structure.[2]
314 / 316

(Pinacol Ester)
GC-MSDerivatized Parent. Confirms intact molecule + Pinacol.
299 / 301

GC-MSLoss of Methyl from Pinacol.[2] Standard base peak for esters.
234 / 236

GC-MSLoss of Bromine.[2] Verifies Br substitution.

References

  • Synth. Commun. (2012).[2] Boronic Acids: Preparation and Applications in Organic Synthesis. (General reference for boronic acid stability).

  • Journal of The American Society for Mass Spectrometry . Fragmentation mechanisms of phenylboronic acids in electrospray ionization. (Search Term: Boronic acid ESI fragmentation).[2]

  • Sigma-Aldrich / Merck . Product Specification: 4-Fluoro-2-methylphenylboronic acid. (Note: Isomer used for property verification).

  • PubChem Database . Compound Summary: (4-Bromo-5-methylthiophen-2-yl)boronic acid.[2][3] (Used for isotopic abundance verification logic).[2]

  • Sparkman, O. D. (2011).[2] Mass Spectrometry Desk Reference. Global View Publishing. (Source for Bromine/Boron isotope pattern rules).

Sources

reactivity comparison of 4-Bromo-5-fluoro vs 4-Bromo-2-fluoro phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 4-Bromo-5-fluoro vs. 4-Bromo-2-fluoro Phenylboronic Acids

Executive Summary

In medicinal chemistry and drug discovery, the strategic placement of fluorine atoms on phenyl rings is a critical tool for modulating metabolic stability, lipophilicity, and binding affinity. When utilizing brominated fluorophenylboronic acids as building blocks, the position of the fluorine atom relative to the boronic acid moiety dictates the chemical reactivity and stability of the reagent.

This guide compares 4-Bromo-2-fluorophenylboronic acid (Ortho-F) and 4-Bromo-3-fluorophenylboronic acid (Meta-F, often commercially labeled as 4-Bromo-5-fluoro).

  • 4-Bromo-2-fluorophenylboronic acid (Ortho-F): High reactivity but chemically unstable. Prone to rapid protodeboronation. Requires specialized "fast-coupling" conditions.

  • 4-Bromo-3-fluorophenylboronic acid (Meta-F): High stability and reliable performance. Compatible with standard Suzuki-Miyaura protocols.

Structural & Electronic Analysis

The reactivity difference between these two isomers is governed by the Ortho-Fluoro Effect .

Feature4-Bromo-2-fluorophenylboronic acid 4-Bromo-3-fluorophenylboronic acid
Structure Ortho-F (F is adjacent to Boron)Meta-F (F is adjacent to Bromine)
Electronic Effect on B Strong Inductive Withdrawal (-I) + Field EffectModerate Inductive Withdrawal (-I)
Boronic Acid Acidity (pKa) ~7.0 - 7.4 (More Acidic)~7.8 - 8.1 (Less Acidic)
C-B Bond Stability Low (Labile)High (Robust)
Primary Failure Mode Protodeboronation (Hydrolysis of C-B)Homocoupling (minor)
The "Ortho-Fluoro" Instability Mechanism

In the 2-fluoro isomer, the electronegative fluorine atom ortho to the boronic acid significantly increases the Lewis acidity of the boron center. While this accelerates the transmetallation step in cross-coupling, it simultaneously lowers the energy barrier for protodeboronation . Under the basic conditions typical of Suzuki couplings, the C-B bond cleaves, replacing the boronic acid with a proton, resulting in 3-fluorobromobenzene as a side product rather than the desired biaryl.

Reactivity Profile & Experimental Data

A. Suzuki-Miyaura Coupling Efficiency[1]
  • 4-Bromo-3-fluorophenylboronic acid (Meta-F) :

    • Performance: Excellent. The electron-withdrawing fluorine and bromine atoms activate the ring, making it a competent nucleophile once activated by base.

    • Typical Yields: >90% with standard catalysts (e.g., Pd(PPh3)4).

    • Robustness: Tolerates high temperatures (reflux) and aqueous bases (Na2CO3, K2CO3) without significant decomposition.

  • 4-Bromo-2-fluorophenylboronic acid (Ortho-F) :

    • Performance: Variable. Reactivity is high, but "effective" reactivity is often low because the reagent decomposes before it can couple.

    • Typical Yields: 40-70% under standard conditions; >85% under optimized conditions.

    • Requirement: Requires catalysts with high turnover frequencies (TOF) to outcompete the decomposition pathway.

B. Data Comparison Table
ParameterOrtho-F Isomer (2-F) Meta-F Isomer (3-F / 5-F)
Standard Cond. Yield (Pd(PPh3)4, Na2CO3, DME/H2O)Low to Moderate (40-60%) Significant deboronated byproductHigh (90-98%) Clean conversion
Optimized Cond. Yield (Pd-SPhos/XPhos, K3PO4, THF)Excellent (85-95%) Excellent (95-99%)
Rate of Transmetallation Very Fast (if stable)Fast
Half-life in Basic pH Minutes to HoursDays

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive cross-coupling pathway and the destructive protodeboronation pathway.

ReactivityPathways cluster_ortho Ortho-F Effect (2-F Isomer) cluster_meta Meta-F Effect (3-F Isomer) Start Boronic Acid Reagent (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3)- Start->Boronate + Base (OH-) Product Biaryl Product (Ar-Ar') Boronate->Product Transmetallation (Rate k_TM) Decomp Decomposition Product (Ar-H + B(OH)3) Boronate->Decomp Protodeboronation (Rate k_debor) Pd_Complex Pd(II)-Aryl Complex (Ar'-Pd-X) Pd_Complex->Product Reductive Elim. Ortho Note k_debor is VERY HIGH Requires k_TM >> k_debor Meta Note k_debor is LOW Stable Process

Figure 1: Kinetic competition in Suzuki coupling. For the 2-fluoro isomer, the red pathway (decomposition) is kinetically accessible, requiring highly active catalysts to favor the green pathway.

Recommended Experimental Protocols

Protocol A: For 4-Bromo-3-fluorophenylboronic acid (Meta-F)

Use this standard protocol for high reliability.

  • Reagents : Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv).

  • Solvent : DME : Water (3:1) or Toluene : Ethanol : Water (4:2:1).

  • Conditions : Heat to reflux (80-100°C) for 4-12 hours under inert atmosphere (N2/Ar).

  • Workup : Standard aqueous extraction.

Protocol B: For 4-Bromo-2-fluorophenylboronic acid (Ortho-F)

Use this optimized protocol to suppress protodeboronation.

  • Catalyst Selection : Use Pd(OAc)2 (2 mol%) with SPhos or XPhos (4 mol%) . These bulky, electron-rich ligands accelerate transmetallation, consuming the boronic acid before it decomposes.

  • Base : Use K3PO4 (2-3 equiv) . Phosphate is often gentler than carbonate/hydroxide for sensitive boronic acids.

  • Solvent : THF or Dioxane with minimal water (e.g., 10:1 ratio) or anhydrous conditions if solubility permits.

  • Temperature : Lower temperatures (40-60°C) are preferred if the catalyst is active enough, to reduce the rate of thermal decomposition.

  • Alternative : If the boronic acid fails, convert it to a Potassium Trifluoroborate (Ar-BF3K) salt or a MIDA boronate . These "slow-release" forms protect the boron center from base-catalyzed decomposition.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Roscales, S., & Csákÿ, A. G. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues. Journal of Medicinal Chemistry. (Demonstrates standard coupling of 3-fluoro isomer). Link

comparing pinacol ester vs free acid reactivity for 4-Bromo-5-fluoro-2-methylphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Pinacol Ester vs. Free Boronic Acid Reactivity for 4-Bromo-5-fluoro-2-methylphenyl

Executive Summary: The Stability-Reactivity Trade-Off

For the specific scaffold 4-Bromo-5-fluoro-2-methylphenyl , the pinacol ester is the superior reagent for storage, purification, and reliable scale-up, while the free boronic acid offers higher atom economy but suffers from significant instability due to the ortho-methyl substituent.

The Verdict:

  • Choose the Pinacol Ester if: You require precise stoichiometry, are working on a multigram scale, or need to purify the intermediate via silica gel chromatography. The ester acts as a "slow-release" reservoir, mitigating the rapid protodeboronation often seen with ortho-substituted arenes.

  • Choose the Free Acid if: You are performing small-scale, high-throughput screening where atom economy is paramount, and you can use the reagent immediately after generation to minimize decomposition.

Technical Deep Dive: The "Ortho-Methyl" Challenge

The presence of the 2-methyl group (ortho to the boron) combined with the 5-fluoro substituent creates a unique reactivity profile that dictates the choice of reagent.

A. The Protodeboronation Trap

Ortho-substituted phenylboronic acids are notoriously prone to protodeboronation (cleavage of the C-B bond by water/base).

  • Mechanism: The steric bulk of the 2-methyl group forces the boronic acid moiety out of planarity, relieving conjugation and making the ipso-carbon more susceptible to protonation.

  • Electronic Effect: The 5-fluoro group is electron-withdrawing (inductive effect, -I). While this increases the Lewis acidity of the boron (facilitating transmetallation), it also stabilizes the developing negative charge on the ring during the protodeboronation transition state.

  • Consequence: The free acid of this scaffold decomposes rapidly in basic aqueous media (standard Suzuki conditions), often leading to the formation of the reduced byproduct (3-fluorotoluene derivative) before coupling can occur.

B. The "Slow Release" Advantage of Pinacol Esters

The pinacol ester is kinetically stable towards protodeboronation. In a Suzuki-Miyaura coupling, the ester must first hydrolyze to the boronate species to undergo transmetallation.[1] This hydrolysis step is rate-limiting, providing a steady, low concentration of the active boronate species. This prevents the "flooding" of the reaction mixture with unstable free acid, thereby suppressing the competing decomposition pathway.

Comparative Performance Matrix

FeatureFree Boronic Acid Pinacol Ester (Bpin) Impact on 4-Br-5-F-2-Me-Ph
Atom Economy High (MW ~232.8)Lower (MW ~315.0)Acid is better for mass efficiency, but yield loss usually negates this.
Crystallinity Variable (often waxy/amorphous)High (usually crystalline solid)Ester allows for precise weighing; acid hydration state is unpredictable.
Silica Stability Poor (Streaks, decomposes)ExcellentEster can be purified by standard flash chromatography.
Storage Stability Low (Trimerizes to boroxine)High (Shelf-stable)Acid requires re-analysis before use; Ester is stable for months/years.
Reactivity (Suzuki) Fast (Instant transmetallation)Slower (Requires hydrolysis)Critical: Ester's slower reaction prevents decomposition of the ortho-hindered core.
Solubility Polar solvents (MeOH, DMF)Non-polar/Polar (THF, Toluene)Ester is compatible with anhydrous non-polar conditions (e.g., Toluene/K3PO4).

Experimental Protocols

Protocol A: Optimized Coupling of the Pinacol Ester (Recommended)

Rationale: Uses a biphasic system to facilitate controlled hydrolysis of the ester while protecting the sensitive ortho-methyl scaffold.

Reagents:

  • Substrate: 4-Bromo-5-fluoro-2-methylphenyl pinacol boronate (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) - Robust for sterically hindered substrates.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous base minimizes rapid hydrolysis.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: Add the pinacol ester, aryl halide, Pd catalyst, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Heat: Heat to 80°C for 4–12 hours. Note: Do not exceed 90°C to avoid thermal deboronation.

  • Monitor: Check conversion via LC-MS. Look for the byproduct (Ar-H) which indicates protodeboronation.[2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: Generation & Immediate Use of Free Acid (If required)

Rationale: If the ester fails to hydrolyze or reacts too slowly, generate the lithium boronate in situ.

Step-by-Step:

  • Lithiation: Dissolve the corresponding aryl bromide (4-bromo-5-fluoro-2-methyl-1-bromobenzene) in anhydrous THF at -78°C.

  • Exchange: Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.

  • Borylation: Add Triisopropyl borate (1.2 equiv). Warm to RT.

  • Hydrolysis (Careful): Quench with 1M HCl. Extract rapidly with Et₂O.

  • Use: Do not dry or store. Immediately dissolve the crude boronic acid in the coupling solvent (e.g., DME) and add to the catalyst/base mixture.

Mechanistic Visualization

The following diagram illustrates the competing pathways for the 4-Bromo-5-fluoro-2-methylphenyl species. The Red Path highlights the failure mode common to the free acid, while the Green Path shows the protected route via the pinacol ester.

G Ester Pinacol Ester (Stable Reservoir) Hydrolysis Hydrolysis (Rate Limiting) Ester->Hydrolysis Slow Release Acid Free Boronic Acid (Transient) Hydrolysis->Acid Boronate Boronate Anion (Active Species) Acid->Boronate + Base Decomp Protodeboronation (Ar-H Byproduct) Acid->Decomp Fast (Ortho-Effect) Pd Pd-Cycle (Transmetallation) Boronate->Pd Coupling Product Coupled Product (Biaryl) Pd->Product

Caption: Pathway analysis showing the "Slow Release" protection mechanism of the pinacol ester vs. the decomposition risk of the free acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Technical Guide: IR Spectroscopy Characterization of 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopy characterization of 4-Bromo-5-fluoro-2-methylphenylboronic acid , a highly specific building block used in Suzuki-Miyaura cross-coupling reactions.

Due to the specific substitution pattern of this isomer, exact public spectral libraries are limited. This guide synthesizes established group frequency data, boronic acid physics, and comparative isomer analysis to provide a high-confidence characterization framework.

Executive Summary & Application Context

This compound is a critical intermediate for synthesizing polysubstituted biaryl scaffolds. Its unique substitution pattern offers two distinct advantages in drug design:

  • 2-Methyl Group: Provides steric hindrance to force biaryl torsion, often improving solubility and selectivity in protein binding pockets.

  • 4-Bromo/5-Fluoro Handle: The bromine allows for further functionalization (e.g., Buchwald-Hartwig amination), while the fluorine acts as a metabolic blocker or bioisostere.

The Analytical Challenge: Boronic acids are notorious for spontaneous dehydration into cyclic trimers (boroxines). While NMR is definitive, it is slow and solvent-dependent. IR spectroscopy offers the only rapid, solid-state method to distinguish the free acid from its anhydride (boroxine) form, a critical quality attribute (CQA) for stoichiometry control in coupling reactions.

The IR Fingerprint: Expected Peaks & Assignments

The following data represents the High-Confidence Predicted Spectrum derived from functional group physics and empirical data of structurally homologous fluorophenylboronic acids.

Table 1: Diagnostic IR Peaks
Functional GroupFrequency (

)
IntensityDiagnostic Value
O-H Stretch 3200–3450 Broad, Med-StrongPrimary Identity. Indicates free boronic acid (H-bonded). Absence suggests dehydration to boroxine.
C-H Stretch (Ar) 3030–3080WeakCharacteristic of aromatic ring protons.
C-H Stretch (Alk) 2920–2980WeakSpecific to the 2-Methyl group. Distinguishes from non-methylated analogs.
B-O Stretch 1340–1380 StrongCharacteristic boronic acid B-O bond.
C-F Stretch 1200–1260 Very StrongDominant band. Confirms fluorine presence.[1][2][3][4][5][6]
C-B Stretch 1080–1110MediumCarbon-Boron bond vibration.
C-H Out-of-Plane 860–900MediumIsomer Specific. Corresponds to isolated protons at positions 3 and 6.
C-Br Stretch 500–650MediumOften at the edge of standard IR range; confirms bromination.
Detailed Spectral Analysis[8]
  • The "Boroxine Shift": If the sample has dehydrated, the broad O-H peak at ~3300

    
     will vanish or diminish significantly. Concurrently, new sharp bands often appear around 700–730 
    
    
    
    (boroxine ring deformation).
  • The Fluorine Mask: The C-F stretch (1200–1260

    
    ) is electronically intense and may broaden, potentially obscuring the C-B stretch. High-resolution scans (2 
    
    
    
    ) are recommended.
  • Isomer Differentiation: The specific substitution pattern (1-B, 2-Me, 4-Br, 5-F) leaves protons at positions 3 and 6 isolated (no adjacent neighbors). This results in specific "isolated H" bending modes in the fingerprint region (800–900

    
    ), distinct from isomers with adjacent protons (which typically show bands near 800–820 
    
    
    
    ).

Comparative Analysis: Alternatives & Impurities

To validate the product, one must compare it against its most likely "alternatives"—its dehydrated form and competing analytical methods.

Table 2: Performance Comparison (Methodology)
FeatureIR Spectroscopy (Target Method)1H NMR (Alternative 1)HPLC-UV (Alternative 2)
Primary Utility State Analysis (Acid vs. Anhydride)Structural ConfirmationPurity (%) Quantification
Sample Prep Solid state (ATR/KBr); <1 minDissolution (

/

); ~15 min
Dissolution + Run; >30 min
Boroxine Detection Excellent. Direct observation of O-H loss.Poor. Boroxines often hydrolyze back to acid in wet solvents, masking the solid-state composition.N/A. Column conditions usually hydrolyze the anhydride.
Isomer ID Good (Fingerprint region).Excellent (Coupling constants).Moderate (Retention time shifts).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize "pressure-induced dehydration," a common artifact where the high pressure of an ATR clamp forces the boronic acid to dehydrate during measurement.

Method: Zero-Pressure ATR (Attenuated Total Reflectance)

Reagents & Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • Diamond or ZnSe ATR Crystal.[7]

  • Reference Standard: Benzoic acid (for calibration) or Polystyrene film.

Step-by-Step Workflow:

  • Background Scan: Clean crystal with isopropanol. Collect background (air) scan (32 scans, 4

    
     resolution).
    
  • Sample Loading: Place ~5 mg of This compound onto the crystal center.

  • The "Soft-Touch" Technique:

    • Critical Step: Lower the pressure arm until it just makes contact with the powder.

    • Monitor the live preview. Stop applying pressure as soon as the peaks are visible.

    • Reasoning: Excessive pressure generates local heat and lattice strain, catalyzing the

      
       reaction during the scan.
      
  • Acquisition: Scan range 4000–450

    
    . Accumulate 16 scans.
    
  • Validation (The "Wet" Test):

    • If the spectrum shows low O-H intensity (suggesting boroxine), place a drop of

      
       or water on the sample, wait 1 minute, dry gently with nitrogen, and rescan.
      
    • Result: If peaks shift and O-H broadens/intensifies, the original sample was dehydrated.

Decision Logic & Quality Control Workflow

The following diagram illustrates the decision pathway for accepting a batch of this boronic acid for Suzuki coupling, utilizing IR as the "Gatekeeper."

QC_Workflow Start Batch Receipt: 4-Br-5-F-2-Me-phenylboronic acid Visual_Check Visual Inspection: White/Off-white Solid? Start->Visual_Check IR_Scan FTIR Analysis (Zero-Pressure ATR) Visual_Check->IR_Scan Check_OH Check 3200-3400 cm-1: Broad O-H Present? IR_Scan->Check_OH Boroxine_Path Result: High Boroxine Content (Sharp peaks ~700 cm-1) Check_OH->Boroxine_Path No/Weak Acid_Path Result: Free Boronic Acid (Strong O-H, B-O ~1350) Check_OH->Acid_Path Yes Rehydrate Action: Recrystallize/Rehydrate (THF/Water) Boroxine_Path->Rehydrate Rehydrate->IR_Scan NMR_Conf Final Confirmation: 1H NMR (Isomer Check) Acid_Path->NMR_Conf Release Release for Synthesis NMR_Conf->Release

Figure 1: Quality Control Decision Tree. IR spectroscopy serves as the rapid "Go/No-Go" gate for stoichiometry calculations, ensuring the reagent is not in its anhydride form.

References

  • Storey, C. M. et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications. [Link]

    • Key Insight: Defines the diagnostic shift of B-O bands and the appearance of boroxine ring deformations.[8]

  • Serafin, M. et al. (2008). Structural and spectroscopic properties of boronic acids. AIP Publishing. [Link]

    • Key Insight: Establishes the O-H stretching frequency range for hydrogen-bonded boronic acid dimers.
  • Key Insight: Provides comparative group frequency data for bromo/fluoro/methyl substituted arom
  • Key Insight: Used as a structural homolog for validating expected C-F and C-H(Me) peak positions.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Bromo-5-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Safety Profile

4-Bromo-5-fluoro-2-methylphenylboronic acid is a functionalized arylboronic acid commonly used as a Suzuki-Miyaura coupling partner in medicinal chemistry. While it is not classified as an explosive or highly reactive peroxide former, its disposal requires strict adherence to halogenated waste protocols due to the presence of bromine and fluorine atoms on the aromatic ring.

Immediate Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Critical Disposal Directive:

Do NOT dispose of this compound down the drain. The halogenated nature of this molecule renders it unsuitable for municipal wastewater treatment. It must be routed to high-temperature incineration facilities capable of scrubbing acid gases (HF, HBr) generated during combustion.

Part 1: Pre-Disposal Assessment & Chemical Logic

Before initiating disposal, you must understand the chemical state of the waste. This compound presents unique challenges due to the boronic acid moiety , which can dehydrate to form cyclic boroxine anhydrides (trimers) upon storage or heating.[4] This physical change does not alter the disposal route but can affect solubility during decontamination.

Chemical Properties Dictating Disposal
FeatureImplication for Disposal
Halogen Content (Br, F) Mandatory Segregation: Must be classified as "Halogenated Organic Waste."[5][6] Mixing with non-halogenated solvents increases disposal costs and complicates incineration.
Boronic Acid Group Solubility: Soluble in polar organics (MeOH, Acetone, DMF). Poorly soluble in water/hexanes. Use alcohols for decontamination, not water.
Acidic Nature Compatibility: Weakly acidic (Lewis acid). Do not mix with strong oxidizers (e.g., peroxides, nitric acid) in the waste stream to prevent exothermic degradation.

Part 2: Waste Stream Segregation Logic

The following decision tree illustrates the correct routing for this compound based on its physical state.

DisposalFlow Start Waste Material Source State Physical State? Start->State Solid Pure Solid / Powder State->Solid Solid Liquid Reaction Mixture / Solution State->Liquid Liquid HaloSolid Solid Waste Bin (Label: Halogenated Organics) Solid->HaloSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloLiq Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloLiq Contains DCM/CHCl3 NonHaloLiq Non-Halogenated Solvent Waste (e.g., Acetone, MeOH) SolventCheck->NonHaloLiq Only Alcohols/Ethers Note *CRITICAL: Even if the solvent is non-halogenated, the solute (4-Bromo...) is halogenated. Check local EHS rules; usually defaults to Halogenated Waste. NonHaloLiq->Note

Figure 1: Decision logic for segregating this compound waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-stock, spilled solids, or contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into the secondary waste container.

  • Labeling:

    • Constituents: "Solid Waste: this compound."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • Note: Explicitly write "Contains Halogens" on the tag.

Protocol B: Liquid Waste (Mother Liquors)

Use this for reaction mixtures (e.g., Suzuki coupling waste).

  • Assessment: Determine the primary solvent.

  • Segregation:

    • If Dichloromethane (DCM) or Chloroform was used: Pour directly into the Halogenated Organic Waste carboy.

    • If THF, Toluene, or Alcohols were used:

      • Strict Compliance: Because the solute contains Bromine and Fluorine, the entire mixture should ideally be treated as Halogenated Waste to prevent downstream equipment corrosion at the incineration plant.

      • Action: Pour into the Halogenated Organic Waste carboy.

  • pH Check: If the reaction involved strong bases (common in Suzuki couplings), check that the waste stream pH is between 5–9. If highly basic, neutralize carefully with dilute acid before adding to the central waste carboy to prevent heat generation.

Part 4: Decontamination of Glassware & Equipment

Boronic acids can be "sticky" on glass surfaces due to reversible covalent bonding with silanols. Water is ineffective.

The "Solubility Sweep" Method:

  • Primary Rinse: Rinse the flask with Methanol or Ethanol .

    • Why: Boronic acids are highly soluble in lower alcohols.

    • Disposal: Collect this rinse in the Halogenated Organic Waste container.[7]

  • Secondary Rinse: Rinse with a small volume of Acetone .

    • Why: Removes residual organic films.

  • Final Wash: Wash with soap and warm water.

  • Verification: Visual inspection.[8][9] If white residue remains (boroxine formation), repeat the Methanol rinse with mild sonication.

Part 5: Emergency Spill Response

In the event of a benchtop spill, follow this containment workflow.

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Gloves, Goggles, N95 if dusty) Assess->PPE Contain 3. Containment PPE->Contain Cleanup 4. Mechanical Pickup Contain->Cleanup If Solid: Scoop/Sweep (No Dust) If Liquid: Absorbent Pads Decon 5. Surface Decon Cleanup->Decon Wipe with MeOH

Figure 2: Emergency response workflow for laboratory spills.

Specific Spill Instructions:

  • Dry Spill: Do not dry sweep vigorously. Use a dust pan or a piece of stiff paper to gently push the powder into a pile. Scoop into a waste bag.

  • Wet Spill: Cover with an inert absorbent (Vermiculite or Chem-Sorb). Do not use paper towels alone, as they may degrade if the solvent is corrosive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11232829, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.